Hydrocortisone Acetate
Description
Hydrocortisone Acetate is the synthetic acetate ester form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. This compound initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1951 and has 3 approved and 4 investigational indications.
RN given refers to cpd without isomeric designation
See also: this compound; Pramoxine Hydrochloride (component of); Chloramphenicol; this compound (component of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962156 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-03-3, 42016-02-4 | |
| Record name | Hydrocortisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone acetate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydrocortisone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7931PO74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Hydrocortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular and cellular mechanisms of hydrocortisone (B1673445) acetate (B1210297) as observed in in vitro models. Hydrocortisone acetate is a synthetic ester of the endogenous glucocorticoid cortisol, widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] Understanding its precise mechanism of action at the cellular level is fundamental for research and the development of novel therapeutic agents.
Core Mechanism: Glucocorticoid Receptor (GR) Binding and Activation
The primary mechanism of this compound is mediated through its interaction with the intracellular glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][4][5]
-
Cellular Entry: As a lipophilic molecule, this compound readily diffuses across the plasma membrane into the cytoplasm of target cells.[1] In many tissues, the acetate ester is hydrolyzed to the active form, hydrocortisone (cortisol), which is the primary ligand for the GR.[6][7]
-
GR Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[8] Hydrocortisone binds to the ligand-binding domain (LBD) of the GR.[1][4]
-
Conformational Change and Nuclear Translocation: This binding event induces a critical conformational change in the GR, causing the dissociation of the associated chaperone proteins.[1][8] This unmasks nuclear localization signals on the GR, facilitating the translocation of the activated hydrocortisone-GR complex into the nucleus.[1][4][5]
Genomic Mechanisms: Modulation of Gene Transcription
Once in the nucleus, the hydrocortisone-GR complex modulates the expression of target genes through two primary genomic mechanisms: transactivation and transrepression.[9][10][11] These processes are central to the therapeutic effects of glucocorticoids.
Transactivation: Upregulation of Anti-Inflammatory Genes
Transactivation involves the direct binding of the GR to DNA, leading to an increase in the transcription of specific genes.[10][11]
-
The hydrocortisone-GR complex dimerizes (forms a pair).
-
This GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes.[1][5]
-
This binding event recruits co-activator proteins and the basal transcription machinery, initiating or enhancing gene transcription.[12]
-
A key outcome is the increased expression of anti-inflammatory proteins such as Annexin A1 (Lipocortin-1) , which inhibits phospholipase A2, thereby blocking the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2][3]
Transrepression: Downregulation of Pro-Inflammatory Genes
Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[11] It involves the GR interfering with the function of other transcription factors without directly binding to DNA in most cases.[10][11]
-
The activated hydrocortisone-GR complex remains as a monomer.
-
This monomer physically interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[1][4][11]
-
This interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the transcription of numerous pro-inflammatory genes.[1]
-
This leads to a decreased synthesis of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules, which are critical for orchestrating an inflammatory response.[1] Another mechanism involves the GR-mediated induction of IκBα (inhibitor of NF-κB), which sequesters NF-κB in the cytoplasm.[1]
Quantitative Data Summary
While comprehensive quantitative data such as binding affinities (Kd) and IC50 values are typically found within primary research articles and databases, the following data points have been synthesized from available literature.
| Parameter | Assay Description | Cell Type | Result | Citation |
| NF-κB1 Nuclear Translocation | Inhibition of Lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB1 subunit, measured by immunofluorescence. | Human Monocytes (homozygous insertion genotype) | Hydrocortisone (10⁻⁵M) inhibited nuclear translocation, reducing NF-κB1 positive nuclei from ~100% (LPS alone) to 25% ± 11%. | [13][14] |
| Transcriptional Activity | Inhibition of Androgen Receptor (AR) and Glucocorticoid Receptor (GR) transcriptional activity. | Prostate Cancer Cell Lines | A novel hydrocortisone derivative (compound 14) diminished transcriptional activity of both AR and GR in the single-digit micromolar range. | [15] |
Note: The availability of standardized, comparable quantitative data is limited in publicly accessible literature. Researchers are encouraged to consult primary studies for specific values relevant to their experimental context.
Experimental Protocols: In Vitro Analysis of NF-κB Inhibition
A common in vitro application is to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the activation of the NF-κB pathway.
Protocol: Immunofluorescence Assay for NF-κB Nuclear Translocation
-
Cell Culture: Plate a suitable cell line (e.g., human monocytes, macrophages like RAW 264.7, or epithelial cells like A549) onto glass coverslips in a multi-well plate and culture until adherent and appropriately confluent.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours). This allows the drug to enter the cells and activate the GR.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), to the wells (except for the negative control) and incubate for a time sufficient to induce NF-κB nuclear translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix them with a solution like 4% paraformaldehyde, and then permeabilize the membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific to an NF-κB subunit (e.g., p65). Following washes, incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also applied.
-
Microscopy and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images and quantify the results by counting the percentage of cells showing co-localization of the NF-κB signal (fluorescent antibody) with the nuclear signal (DAPI). A decrease in nuclear NF-κB in hydrocortisone-treated cells compared to the stimulated control indicates inhibitory activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: The Ultimate Pharmaceutical Guide | OCTAGONCHEM [octagonchem.com]
- 3. This compound: Chemical Properties, Applications, and Storage in Modern Pharmaceuticals_Chemicalbook [chemicalbook.com]
- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroid - Wikipedia [en.wikipedia.org]
- 10. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of hydrocortisone esters targeting androgen and glucocorticoid receptors in prostate cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydrocortisone Acetate: Molecular Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocortisone (B1673445) acetate (B1210297) is a synthetic corticosteroid that serves as the acetate ester of hydrocortisone (cortisol).[1][2] As a potent glucocorticoid, it is widely utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including dermatological disorders, autoimmune diseases, and adrenal insufficiency.[3][4][5][6] The addition of the acetate group at the 21-hydroxyl position enhances the molecule's stability and lipophilicity, which improves its resistance to enzymatic degradation and prolongs its therapeutic effects compared to hydrocortisone.[4][7] This guide provides a detailed examination of its molecular structure, mechanism of action, associated signaling pathways, pharmacological data, and key experimental protocols for its characterization.
Molecular Structure
Hydrocortisone acetate is a pregnane (B1235032) steroid derivative. The core structure is the typical four-ring cyclopentanophenanthrene skeleton of corticosteroids. The key modification distinguishing it from hydrocortisone is the esterification of the hydroxyl group at position C21 with acetic acid.
-
Molecular Weight: 404.5 g/mol [1]
-
IUPAC Name: [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[1]
-
Synonyms: Cortisol 21-acetate, Hydrocortisone 21-acetate[1]
The acetate moiety increases the lipophilicity of the molecule (LogP of 2.30 for this compound vs. 1.61 for hydrocortisone).[9] This chemical modification enhances its absorption and stability, making it suitable for various formulations, including topical, oral, and injectable applications.[4][5][7]
Mechanism of Action and Function
This compound functions as a glucocorticoid receptor (GR) agonist.[1][3] Its therapeutic effects are mediated through complex interactions at the cellular and molecular levels, which can be broadly categorized into genomic and non-genomic actions.[10][11][12]
Owing to its lipophilic nature, this compound readily diffuses across the cell membrane into the cytoplasm.[3][13] There, it binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex that includes heat shock proteins (Hsp90).[3][14] Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[3] The activated ligand-receptor complex then rapidly translocates into the nucleus.[1][3][6]
3.1 Genomic Pathway (Slow Onset)
The primary mechanism of action is genomic, involving the modulation of gene transcription, which typically has an onset of hours.[12][13]
-
Transactivation: The activated GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][6][15] This interaction upregulates the transcription of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2 (PLA2).[1][3] By blocking PLA2, this compound prevents the release of arachidonic acid from cell membranes, thereby halting the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3]
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][12][14] This prevents them from binding to their respective DNA response elements and initiating the transcription of cytokines, chemokines, and adhesion molecules.[3]
3.2 Non-Genomic Pathways (Rapid Onset)
This compound can also elicit rapid biological effects (within minutes) through non-genomic pathways that do not involve gene transcription.[11][12] These mechanisms are often mediated by membrane-bound glucocorticoid receptors (mGCRs) or through cytosolic GR interactions with various signaling proteins.[10][12][13] These rapid actions can involve the modulation of kinase signaling cascades, such as the MAPK pathway, and physicochemical interactions with cellular membranes that alter ion channel activity.[10][12][14]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key pathways and experimental workflows associated with this compound.
Caption: Genomic signaling pathway of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its binding affinity to the glucocorticoid receptor and its pharmacokinetic properties. The data presented below are compiled from various sources and represent typical values.
| Parameter | Value | Description / Method | Reference |
| Pharmacodynamics | |||
| Receptor Binding Affinity (RBA) | Lower than parent alcohol | Compared to hydrocortisone, 21-OAc substitution decreases affinity for the GR. | [16] |
| IC₅₀ | ~1.5 nM (for Triamcinolone Acetonide) | While specific IC₅₀ for this compound is not readily available, related acetonide esters show nanomolar potency in radioligand binding assays. | [17] |
| Pharmacokinetics | |||
| Protein Binding | >90% | Highly bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin. | [1] |
| Biological Half-Life | ~8-12 hours | The duration of action is influenced by the acetate ester, which prolongs its presence. | [1] |
| Metabolism | Primarily Hepatic | Metabolized in the liver by CYP3A4 enzymes before renal excretion.[1] The acetate form is more resistant to degradation than free hydrocortisone.[4] | [1][4] |
| Route of Elimination | Primarily Renal | Metabolites are excreted by the kidneys, with some biliary excretion. | [1] |
Key Experimental Protocols
Characterizing the interaction of this compound with the glucocorticoid receptor is fundamental to drug development. Below are detailed methodologies for key experiments.
6.1 Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol determines the binding affinity (IC₅₀, Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for GR binding.[17]
-
1. Reagent Preparation:
-
GR Source: Prepare cytosol containing GR from cells (e.g., A549) or use purified recombinant GR.
-
Radioligand: Prepare a working solution of a high-affinity radiolabeled GR agonist (e.g., [³H]dexamethasone) at a concentration near its Kₑ value.
-
Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Wash Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
-
2. Assay Procedure:
-
In a 96-well plate, add the GR preparation, the fixed concentration of [³H]dexamethasone, and the varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).
-
Separate bound from free radioligand using a cell harvester to rapidly filter the contents of each well through a glass fiber filter mat. The receptor-bound radioligand is retained on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.
-
-
3. Quantification and Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
6.2 Protocol: GR Nuclear Translocation Assay
This imaging-based assay quantifies the movement of GR from the cytoplasm to the nucleus upon ligand activation.[18][19]
-
1. Cell Preparation:
-
2. Compound Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).
-
Remove the culture medium from the cells and add the compound solutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for receptor translocation.[18]
-
-
3. Cell Staining and Imaging:
-
Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.[18]
-
Wash the cells multiple times with PBS.
-
Permeabilize the cells (if required by the imaging protocol) and stain the nuclei with a DNA dye such as Hoechst or DAPI.
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope, capturing both the nuclear stain (blue channel) and the EGFP-GR signal (green channel).[18]
-
-
4. Data Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.
-
Quantify the mean fluorescence intensity of EGFP-GR in both the nucleus and the cytoplasm.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity or a nuclear translocation index.
-
Plot the translocation index against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
References
- 1. This compound | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound: The Ultimate Pharmaceutical Guide | OCTAGONCHEM [octagonchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [webbook.nist.gov]
- 9. Control of Transdermal Permeation of this compound from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 16. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. innoprot.com [innoprot.com]
An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Hydrocortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of hydrocortisone (B1673445) acetate (B1210297). It includes a comparative analysis of its binding affinity relative to other corticosteroids, detailed experimental protocols for determining binding affinity, and visualizations of the core biological pathways and experimental workflows.
Core Concept: Glucocorticoid Receptor Binding
Hydrocortisone acetate, a synthetic ester of the endogenous glucocorticoid hydrocortisone (cortisol), exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor.[1][2] The GR is a ligand-dependent transcription factor that, upon activation, translocates to the nucleus and modulates the expression of target genes.[3][4][5] The affinity of a corticosteroid for the GR is a critical determinant of its potency.
This compound functions as a prodrug, being converted to the active hydrocortisone.[6] The addition of the acetate group at the 21-hydroxyl position results in a decrease in the steroid's affinity for the glucocorticoid receptor compared to the parent hydrocortisone.[7]
Data Presentation: Comparative Glucocorticoid Receptor Binding Affinity
| Compound | Binding Affinity Metric | Value (nM) | Cell/System Type |
| Hydrocortisone (Cortisol) | Kd | 17.5 ± 1.7 | Human Mononuclear Leukocytes |
| IC50 | 9.5 ± 0.3 | Human Mononuclear Leukocytes | |
| Dexamethasone (B1670325) | Kd | 5.7 ± 0.3 | Human Mononuclear Leukocytes |
| IC50 | 3.1 ± 0.2 | Human Mononuclear Leukocytes | |
| This compound | Relative Binding Affinity | Lower than Hydrocortisone | Cultured Human Keratinocytes |
Note: Data for Hydrocortisone and Dexamethasone are sourced from a study on human mononuclear leukocytes.[8] The qualitative comparison for this compound is based on competitive binding assays in cultured human keratinocytes.[7]
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the glucocorticoid receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining GR binding affinity via a competitive radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the glucocorticoid receptor binding affinity of compounds like this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the GR.[9][10]
a. Materials and Reagents:
-
Glucocorticoid Receptor Source: Cytosolic extracts from cells expressing GR (e.g., human A549 lung carcinoma cells, rat liver) or purified recombinant human GR.
-
Radiolabeled Ligand: [³H]-Dexamethasone with high specific activity.
-
Unlabeled Ligand (Competitor): this compound, hydrocortisone, and dexamethasone of high purity.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal suspension or glass fiber filters.
-
Scintillation Cocktail.
-
96-well plates and filtration apparatus.
b. Step-by-Step Procedure:
-
Preparation of GR-containing cytosol: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a supernatant containing the cytosolic GR. Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-dexamethasone, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Add the GR-containing cytosol to each well. Incubate the plate at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to each well to adsorb the unbound radioligand, followed by centrifugation. Alternatively, filter the contents of each well through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: Transfer the supernatant (if using charcoal) or the filter discs to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-dexamethasone against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
GR-Mediated Gene Expression Reporter Assay
This cell-based functional assay measures the ability of a compound to activate the GR and induce the expression of a reporter gene.
a. Materials and Reagents:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) stably transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase, β-galactosidase).
-
Cell Culture Medium and Reagents.
-
Test Compounds: this compound, hydrocortisone, and dexamethasone.
-
Reporter Gene Assay System: Reagents for detecting the reporter gene product (e.g., luciferase substrate).
-
Luminometer or Spectrophotometer.
b. Step-by-Step Procedure:
-
Cell Seeding: Plate the reporter cell line in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for a period sufficient to allow for GR activation and reporter gene expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Signal Detection: Add the appropriate substrate to the cell lysates and measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Plot the reporter signal against the logarithm of the compound concentration to generate a dose-response curve. The concentration that produces 50% of the maximal response is the EC50 value, which reflects the compound's functional potency.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to Hydrocortisone Acetate Signaling in Epithelial Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
Hydrocortisone (B1673445) acetate (B1210297), a synthetic prodrug of the endogenous glucocorticoid cortisol, is a cornerstone therapeutic agent for managing inflammatory conditions in various epithelial tissues. Its efficacy stems from its potent modulation of gene expression, primarily through the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the core signaling pathways activated by hydrocortisone acetate in epithelial cells. It details the canonical genomic pathway, mechanisms of anti-inflammatory action through transcription factor interference, and its role in regulating epithelial barrier function and differentiation. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and utilizes pathway diagrams to offer a comprehensive resource for researchers and drug development professionals investigating glucocorticoid action.
Introduction: The Role of this compound in Epithelial Biology
Epithelial tissues, which line the surfaces of organs and cavities throughout the body, are critical barriers and active participants in immune surveillance. Glucocorticoids (GCs) like hydrocortisone are potent regulators of epithelial cell function, influencing processes from inflammation to cellular maturation.[1][2] this compound exerts its effects after being metabolized to its active form, hydrocortisone. As a lipophilic molecule, hydrocortisone readily crosses the plasma membrane to initiate a cascade of intracellular events.[3][4] Its primary mechanism involves binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates a wide array of genes to maintain cellular homeostasis and control inflammatory responses.[4][5] Understanding these signaling pathways is crucial for leveraging the therapeutic potential of this compound and developing novel anti-inflammatory drugs.
The Core Glucocorticoid Receptor (GR) Genomic Signaling Pathway
The primary mechanism of action for hydrocortisone is the genomic pathway, which involves direct regulation of gene transcription. This pathway can be dissected into several key steps:
-
Cellular Entry and Receptor Binding: Hydrocortisone diffuses across the epithelial cell membrane and binds to the GR residing in the cytoplasm.[3][4] The inactive GR is part of a multiprotein complex that includes heat shock proteins (HSPs) which maintain the receptor in a conformation ready for ligand binding.[6]
-
Receptor Activation and Translocation: Upon binding hydrocortisone, the GR undergoes a conformational change, causing the dissociation of the chaperone proteins.[4][6]
-
Nuclear Translocation and Dimerization: The activated ligand-receptor complex then translocates into the nucleus.[3][4]
-
DNA Binding and Gene Regulation: Inside the nucleus, GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[3][4] This interaction can lead to either the activation (transactivation) of anti-inflammatory genes or the repression (transrepression) of pro-inflammatory genes.[2][7]
Key Anti-Inflammatory Signaling Pathways
A major therapeutic benefit of this compound in epithelial cells is its potent anti-inflammatory activity. This is achieved through two principal mechanisms: the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory signaling cascades.
Transrepression: Inhibition of Pro-Inflammatory Transcription Factors
Glucocorticoids effectively suppress inflammation by interfering with the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][8]
-
NF-κB Inhibition: The activated GR can physically interact with NF-κB subunits, preventing their binding to DNA and subsequent transcription of pro-inflammatory genes like cytokines and chemokines.[4][8] Additionally, GR can increase the expression of IκBα, an inhibitor that sequesters NF-κB in the cytoplasm.[4]
-
AP-1 Inhibition: Similarly, the activated GR can bind to components of the AP-1 complex (e.g., c-Fos/c-Jun), inhibiting its transcriptional activity.[3][8]
Studies in bronchial epithelial cells (BEAS-2B) have shown that dexamethasone, a potent glucocorticoid, markedly represses both induced AP-1 and NF-κB activity.[6][8]
Transactivation: Upregulation of Anti-inflammatory Mediators
Hydrocortisone also actively promotes the resolution of inflammation by upregulating the expression of anti-inflammatory proteins. A key example is the induction of Annexin A1 (also known as Lipocortin-1).[4][7] Annexin A1 inhibits the enzyme phospholipase A2 (PLA2), which is responsible for releasing arachidonic acid from cell membranes.[3][4] By blocking this initial step, hydrocortisone effectively halts the production of potent pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes.[3][4]
Regulation of Epithelial Cell Differentiation and Barrier Function
Beyond its anti-inflammatory roles, hydrocortisone is a critical factor in the maturation and functional differentiation of epithelial cells.[9][10] It influences the expression of numerous genes involved in establishing cell polarity, forming robust intercellular junctions, and interacting with the extracellular matrix.[1]
In particular, hydrocortisone has been shown to regulate the expression of genes encoding tight junction proteins, which are essential for maintaining epithelial barrier integrity.[11][12] Studies have demonstrated that hydrocortisone can upregulate the expression of Claudin-3 (CLDN3), Claudin-4 (CLDN4), Zona Occludens-1 (ZO-1), Desmoglein-1 (DSG1), and E-cadherin (CDH1) in endometrial and fallopian tube epithelial cells.[11][12] This action strengthens the epithelial barrier, which can be compromised during inflammatory states.[12]
Quantitative Data on this compound's Effects
The biological effects of hydrocortisone are dose- and time-dependent. The following tables summarize quantitative data from studies on various epithelial cell types.
Table 1: Glucocorticoid Receptor Binding and Activity
| Parameter | Cell Line | Glucocorticoid | Value | Reference |
|---|---|---|---|---|
| Dissociation Constant (Kd) | BEAS-2B (Bronchial) | Dexamethasone | 5.6 nM | [8] |
| Max. Binding Sites (Bmax) | BEAS-2B (Bronchial) | Dexamethasone | 228 ± 3.3 fmol/mg protein | [8] |
| NF-κB Activity Inhibition | BEAS-2B (Bronchial) | Dexamethasone (10⁻⁷ M) | Marked Repression | [8] |
| AP-1 Activity Inhibition | BEAS-2B (Bronchial) | Dexamethasone (10⁻⁷ M) | Marked Repression |[8] |
Table 2: Regulation of Tight Junction Gene Expression by Hydrocortisone
| Gene | Cell Line | HC Concentration | Time | Result | Reference |
|---|---|---|---|---|---|
| CLDN3 | Endometrial Epithelial | 100 nM | 48h | Significant Increase (p=0.002) | [12] |
| CLDN4 | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |
| ZO-1 | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |
| DSG1 | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |
| CDH1 (E-cadherin) | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |
| Multiple TJ Genes | OE-E6/E7 (Fallopian) | 100 nM | 48h | Upregulation | [11] |
| Multiple TJ Genes | OE-E6/E7 (Fallopian) | 100 nM | 72h | Significant Downregulation |[11] |
Experimental Protocols
Reproducible research relies on detailed methodologies. The following are protocols for key experiments used to elucidate glucocorticoid signaling pathways in epithelial cells.
Cell Culture and Treatment
-
Cell Lines: Human bronchial epithelial cells (BEAS-2B), human fetal small intestinal epithelial cells (H4), or human fallopian tube epithelial cells (OE-E6/E7) are commonly used.[8][9][11]
-
Culture Medium: Cells are typically cultured in appropriate media (e.g., F12/DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), growth factors, and antibiotics.[13][14]
-
Glucocorticoid Treatment: For experiments, cells are often pre-incubated with varying concentrations of hydrocortisone (e.g., 50 nM, 100 nM, 200 nM) for specific durations (e.g., 24, 48, 72 hours).[11][12] A control group (0 nM) is always included.[11]
Reporter Gene Assay for Transcription Factor Activity
This assay quantifies the effect of hydrocortisone on NF-κB or AP-1 activity.[8][15]
-
Transfection: Epithelial cells are transfected with a reporter plasmid containing multiple copies of the NF-κB or AP-1 binding site upstream of a reporter gene (e.g., luciferase).
-
Pre-treatment: Cells are pre-treated with hydrocortisone or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with an inducer of the pathway, such as Tumor Necrosis Factor-alpha (TNF-α) for NF-κB or 12-O-tetradecanoylphorbol-13-acetate (TPA) for AP-1.[8]
-
Lysis and Measurement: After incubation (e.g., 6-8 hours), cells are lysed, and the reporter gene activity (e.g., luminescence) is measured using a luminometer.
-
Analysis: Activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure changes in the mRNA levels of target genes.[11][16]
-
RNA Isolation: Total RNA is extracted from hydrocortisone-treated and control epithelial cells using a commercial kit (e.g., RNeasy Micro Kit).[16]
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and an appropriate synthesis kit.[16]
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture contains the cDNA template, gene-specific primers for the target gene (e.g., CLDN4) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (CT) values are determined. The relative expression of the target gene is calculated using the ΔΔCT method, normalizing the target gene's expression to the housekeeping gene.
Conclusion
This compound's signaling pathways in epithelial cells are multifaceted, extending beyond simple anti-inflammatory action. The core mechanism is driven by the glucocorticoid receptor, which, upon activation, orchestrates a complex program of gene expression. Through transrepression of key transcription factors like NF-κB and AP-1, and transactivation of anti-inflammatory and barrier-fortifying genes, hydrocortisone modulates crucial aspects of epithelial biology. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers aiming to dissect these pathways further and for professionals developing next-generation therapies that target inflammation and barrier dysfunction in epithelial tissues.
References
- 1. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 8. Glucocorticoid receptor signaling in a bronchial epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrocortisone and progesterone regulation of the proliferation, morphogenesis, and functional differentiation of normal rat mammary epithelial cells in three dimensional primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of hydrocortisone on tight junction genes in an in vitro model of the human fallopian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the action of hydrocortisone in airway epithelial cells by 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glucocorticoid receptor signaling in the intestinal epithelial cell lines IEC-6 and Caco-2: evidence of inhibition by interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Anti-Inflammatory Mechanisms of Hydrocortisone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of hydrocortisone (B1673445) acetate (B1210297) at the cellular level. It is designed to be a comprehensive resource, detailing the molecular mechanisms of action, summarizing quantitative data, providing detailed experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action: Genomic and Non-Genomic Pathways
Hydrocortisone acetate, a synthetic corticosteroid, exerts its potent anti-inflammatory effects through a multifaceted mechanism primarily mediated by the glucocorticoid receptor (GR).[1] As a lipophilic molecule, it readily diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex.[2] This binding event triggers a conformational change in the GR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.[2]
Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction can lead to both transactivation and transrepression of gene expression.
Transactivation: The GR-DNA binding can upregulate the transcription of anti-inflammatory genes. A key example is the increased expression of annexin (B1180172) A1 (formerly known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[1] PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] By physically interacting with these factors, the GR prevents them from binding to their respective DNA response elements, thereby inhibiting the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]
Beyond these genomic effects, hydrocortisone can also induce rapid, non-genomic effects through membrane-bound GRs and modulation of intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize key quantitative data demonstrating the anti-inflammatory efficacy of hydrocortisone at the cellular level.
Table 1: Inhibition of Pro-Inflammatory Cytokine and Mediator Release
| Mediator | Cell Type | Stimulus | Hydrocortisone Concentration | % Inhibition / IC50 | Reference |
| Interleukin-8 (IL-8) | Neutrophils (Newborn) | - | IC50: 1.8 x 10-7 M | - | [5] |
| Macrophage Inflammatory Protein (MIP) | Neutrophils (Newborn) | - | IC50: 4.8 x 10-7 M | - | [5] |
| Serotonin | Rat Basophilic Leukemia Cells | HRA-N / anti-IgE | 10-5 M | 78% / 70% | [6] |
| Prostaglandin D2 (PGD2) | Rat Basophilic Leukemia Cells | anti-IgE | IC50: 4.8 x 10-7 M | - | [6] |
| Leukotriene C4 (LTC4) | Rat Basophilic Leukemia Cells | anti-IgE | IC50: 3.6 x 10-9 M | - | [6] |
| Interleukin-6 (IL-6) | Post-cardiac surgery patients | - | Stress dose infusion | Significant reduction | [7] |
| Interleukin-8 (IL-8) | Post-cardiac surgery patients | - | Stress dose infusion | Significant reduction | [8] |
Table 2: Inhibition of Key Inflammatory Enzymes and Transcription Factors
| Target | Assay System | Hydrocortisone Concentration | % Inhibition | Reference |
| Phospholipase A2 (PLA2) | Human Epidermis | 1% Cream | More inhibitory than lower potency steroids | [9] |
| Nuclear Factor-κB1 (NF-κB1) Nuclear Translocation | LPS-stimulated Monocytes (II genotype) | 10-5 M | Significant decrease (from ~55% to ~25% positive nuclei) | [10][11] |
| Activator Protein-1 (AP-1) Binding Activity | Human Mononuclear Cells (in vivo) | 100 mg IV | Significant decrease at 1, 2, 4, and 8 hours | [4] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex cellular processes involved in this compound's anti-inflammatory action is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: NF-κB Signaling Pathway and its Inhibition by Hydrocortisone.
Caption: MAP Kinase Signaling Pathway and its Regulation by Hydrocortisone.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of this compound.
Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.
Materials:
-
HeLa or A549 cells stably transfected with an NF-κB-luciferase reporter construct.[12][13]
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound stock solution (in DMSO).
-
Inflammatory stimulus (e.g., TNFα or LPS).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10-10 M to 10-6 M). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNFα at 10 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20-50 µL of 1x Cell Culture Lysis Reagent to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer 20 µL of the cell lysate to a white 96-well luminometer plate. Add 100 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of each lysate. Calculate the percentage inhibition of NF-κB activity by this compound relative to the stimulated control.
Protocol: Western Blot for p38 MAPK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation (activation) of p38 MAPK.
Materials:
-
RAW 264.7 or other suitable cells.
-
Cell culture medium.
-
This compound.
-
Inflammatory stimulus (e.g., LPS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound for a specified time (e.g., 24 hours), followed by stimulation with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 and compare the treated groups to the control.
Protocol: Phospholipase A2 (PLA2) Activity Assay
This assay measures the enzymatic activity of PLA2 and its inhibition by this compound.
Materials:
-
Cell lysates or purified PLA2 enzyme.
-
Fluorescent or radiolabeled PLA2 substrate (e.g., NBD-PC or [3H]arachidonic acid-labeled phospholipids).
-
Assay buffer (e.g., Tris-HCl with CaCl2).
-
96-well black microplate.
-
Fluorometer or scintillation counter.
-
This compound.
Procedure (Fluorometric Assay):
-
Sample Preparation: Prepare cell lysates containing PLA2 or use a purified PLA2 enzyme solution.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the fluorescent PLA2 substrate, and different concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified PLA2 to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence vs. time curve). Determine the percentage inhibition of PLA2 activity by this compound and calculate the IC50 value.
Conclusion
This compound's anti-inflammatory properties are the result of a complex interplay of genomic and non-genomic actions at the cellular level. Its ability to modulate gene expression through the glucocorticoid receptor, leading to the suppression of pro-inflammatory pathways like NF-κB and MAP kinase, and the inhibition of key inflammatory enzymes such as phospholipase A2, underscores its therapeutic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the anti-inflammatory potential of corticosteroids. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of these intricate cellular mechanisms.
References
- 1. This compound | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-related inhibition of proinflammatory cytokine release from neutrophils of the newborn by dexamethasone, betamethasone, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone inhibits rat basophilic leukemia cell mediator release induced by neutrophil-derived histamine releasing activity as well as by anti-IgE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of stress doses of hydrocortisone on levels of cytokines and nuclear transcription factor kappa B in patients after cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Gene Regulation: A Technical Guide to Hydrocortisone Acetate's Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) acetate (B1210297), a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects primarily by modulating gene expression. This technical guide delves into the core molecular mechanisms by which hydrocortisone acetate, through its interaction with the glucocorticoid receptor (GR), orchestrates a complex program of transcriptional activation and repression. We will explore the canonical signaling pathways, present quantitative data on gene regulation, provide detailed experimental protocols for studying these effects, and visualize the key processes through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
The Glucocorticoid Receptor Signaling Pathway: A Journey from Cytoplasm to Nucleus
This compound, being lipophilic, readily diffuses across the cell membrane and into the cytoplasm.[1] Here, it binds to the cytosolic glucocorticoid receptor (GR), which is maintained in an inactive state through its association with a multi-protein chaperone complex. This complex typically includes Heat Shock Protein 90 (Hsp90), Heat Shock Protein 70 (Hsp70), and immunophilins such as FKBP51 and FKBP52.[2][3]
Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the chaperone complex.[3] This unmasking of the nuclear localization signals (NLS) facilitates the translocation of the activated hydrocortisone-GR complex into the nucleus.[4]
Mechanisms of Gene Regulation
Once in the nucleus, the hydrocortisone-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[2]
Transactivation: Upregulation of Anti-inflammatory Genes
In its classic mechanism of action, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][3] This binding event recruits co-activator proteins, such as Steroid Receptor Co-activator-1 (SRC-1) and CREB-binding protein (CBP)/p300, which possess histone acetyltransferase (HAT) activity.[5][6] The resulting acetylation of histone proteins leads to a more open chromatin structure, facilitating the assembly of the basal transcription machinery and subsequent transcription of target genes.[6] This mechanism is responsible for the upregulation of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[7]
Transrepression: Downregulation of Pro-inflammatory Genes
A major component of this compound's anti-inflammatory effect is its ability to repress the expression of pro-inflammatory genes. This is primarily achieved through a mechanism known as "tethering," where the GR monomer does not directly bind to DNA but instead interacts with other transcription factors.[2][8] The most well-characterized targets of this transrepression are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), key regulators of inflammatory responses.[8][9][10]
The GR can physically interact with the p65 subunit of NF-κB and the c-Jun component of AP-1, preventing them from binding to their respective DNA response elements and activating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Furthermore, the GR can recruit co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which have histone deacetylase (HDAC) activity.[6][11] This leads to chromatin condensation and active repression of the target inflammatory genes.[6]
Quantitative Insights into Gene Regulation
The effects of hydrocortisone and other glucocorticoids on gene expression have been extensively studied using high-throughput techniques like RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR). The tables below summarize representative quantitative data from such studies.
Table 1: Dexamethasone-Regulated Gene Expression in A549 Cells
| Gene | Function | Fold Change (Dexamethasone vs. Control) | Reference |
| FKBP5 | Glucocorticoid receptor regulation | ↑ (significant upregulation) | [7] |
| DUSP1 | MAPK phosphatase, anti-inflammatory | ↑ (significant upregulation) | [7] |
| BEST1 | Chloride channel | ↑ (upregulated) | [7] |
| CEACAM4 | Cell adhesion molecule | ↑ (upregulated) | [7] |
Table 2: Hydrocortisone-Induced Gene Expression Changes in Endometrial Epithelial Cells
| Gene | Function | Treatment Duration | Fold Change (100 nM Hydrocortisone vs. Control) | Reference |
| CLDN3 | Tight junction protein | 24h | ↑ (significant increase) | [12] |
| CLDN3 | Tight junction protein | 48h | ↑ 1.69 | [12] |
| CLDN3 | Tight junction protein | 72h | ↑ 1.46 | [12] |
| CLDN4 | Tight junction protein | 48h | ↑ 2.49 | [12] |
| CLDN4 | Tight junction protein | 72h | ↑ 1.80 | [12] |
| ZO-1 | Tight junction protein | 48h | ↑ 1.84 | [12] |
| ZO-1 | Tight junction protein | 72h | ↑ 2.04 | [12] |
Table 3: EC50 Values for Dexamethasone (B1670325) and Cortisol in a Luciferase Reporter Assay
| Glucocorticoid | EC50 (nM) for GR Binding Site Upstream of PER1 | EC50 (nM) for GR Binding Site in First Intron of PER1 | Reference |
| Dexamethasone | 0.5 | ~5 | [13][14] |
| Cortisol | 21 | 59 | [14] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Glucocorticoid Receptor Binding Site Identification
This protocol outlines the key steps to identify genome-wide binding sites of the glucocorticoid receptor.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line, such as human lung adenocarcinoma A549 cells, to near confluency. Treat the cells with this compound or a synthetic glucocorticoid like dexamethasone at a specific concentration and for a defined period.[15][16]
-
Cross-linking: Fix the cells with formaldehyde to cross-link proteins to DNA.[15][16]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 base pairs using sonication.[16]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. Use protein A/G beads to pull down the antibody-GR-DNA complexes.[16]
-
Washing and Elution: Perform a series of washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.[16]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.[16]
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.[16]
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for GR binding.[16]
Luciferase Reporter Assay for Glucocorticoid Response Element (GRE) Activity
This assay is used to quantify the transcriptional activity of the glucocorticoid receptor in response to ligand binding.
Methodology:
-
Plasmid Constructs: Utilize a reporter plasmid containing multiple copies of a consensus GRE upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase. A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.[17][18]
-
Cell Culture and Transfection: Seed a suitable cell line in a multi-well plate. Co-transfect the cells with the GRE-luciferase reporter plasmid and the Renilla luciferase control plasmid. If the cell line has low endogenous GR expression, a GR expression plasmid can also be co-transfected.[17][18]
-
Treatment: After allowing time for plasmid expression, treat the cells with a range of concentrations of this compound or other test compounds.[17][19]
-
Cell Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates.[17][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting data can be used to generate dose-response curves and calculate EC50 values.[13]
Conclusion
This compound's role in regulating gene expression is a multifaceted process centered around the activation of the glucocorticoid receptor. Through the distinct mechanisms of transactivation and transrepression, this synthetic corticosteroid can effectively upregulate anti-inflammatory genes while simultaneously downregulating pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced effects of this compound and to develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of the GR signaling network will undoubtedly unveil new targets and strategies for the treatment of a wide range of inflammatory and autoimmune diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of co-activators and co-repressors in the mechanism of steroid/thyroid receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Equilibrium interactions of corepressors and coactivators with agonist and antagonist complexes of glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties and Stability of Hydrocortisone Acetate Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties and stability profile of hydrocortisone (B1673445) acetate (B1210297) powder. The information presented herein is intended to support research, development, and formulation activities involving this widely used corticosteroid. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.
Chemical Properties of Hydrocortisone Acetate Powder
This compound is a synthetic corticosteroid, appearing as a white to practically white, odorless crystalline powder.[1][2] It is the 21-acetate ester of hydrocortisone.
Physicochemical Data
A summary of the key physicochemical properties of this compound powder is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₃H₃₂O₆ | [1][3] |
| Molecular Weight | 404.50 g/mol | [1][3] |
| Melting Point | Approximately 220 °C (with decomposition) | [1][2] |
| pKa | Not explicitly defined, but is a neutral molecule. | |
| Log P (Octanol/Water) | 2.30 |
Solubility Profile
The solubility of this compound powder in various solvents is detailed in Table 2. It is practically insoluble in water.[1][2][3]
| Solvent | Solubility | References |
| Water | Practically insoluble | [1][2][3] |
| Ethanol (95%) | Slightly soluble | [1][3] |
| Methanol | Slightly soluble | [1][3] |
| Chloroform | Slightly soluble | [1][3] |
| 1,4-Dioxane | Sparingly soluble | [1][3] |
| Diethyl Ether | Very slightly soluble | [1][3] |
| Acetone | Slightly soluble | |
| DMSO | Approximately 10 mg/mL | [4] |
| Dimethylformamide | Approximately 5 mg/mL | [4] |
Stability of this compound Powder
The stability of this compound is a critical factor in the development of stable and effective pharmaceutical formulations. The molecule is susceptible to degradation under various conditions, including exposure to light, heat, humidity, and certain pH environments.
Degradation Pathways
This compound can undergo degradation through several pathways, primarily hydrolysis of the acetate ester to form hydrocortisone, and oxidation of the dihydroxyacetone side chain. The primary degradation products identified in stability studies include hydrocortisone, cortisone (B1669442) acetate (oxidation at C11), and other related steroids.
A simplified degradation pathway is illustrated in the following diagram:
Influence of Environmental Factors
Light: this compound is known to be sensitive to light. Photodegradation can occur, leading to the formation of various degradation products.[5] Therefore, the powder should be stored protected from light.
Temperature: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies are crucial to determine appropriate storage and handling conditions.
Humidity: As a solid powder, this compound is susceptible to degradation in the presence of moisture, which can facilitate hydrolytic reactions.[6][7][8] Storage in a dry environment is recommended.
pH: In solution, the stability of this compound is pH-dependent. Hydrolysis of the acetate ester is a primary concern in aqueous environments.
Excipient Compatibility
Drug-excipient compatibility studies are essential during pre-formulation to ensure the stability of the final dosage form. Incompatibilities between this compound and certain excipients can lead to degradation. A study using thermogravimetric analysis supported by multivariate statistical analysis found incompatibilities with magnesium stearate (B1226849) and β-cyclodextrin.[9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the chemical properties and stability of this compound powder.
Identification
A. Infrared (IR) Absorption Spectroscopy
-
Principle: Comparison of the IR spectrum of the sample with that of a reference standard.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc of the this compound powder.
-
Record the IR spectrum from approximately 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with the spectrum of a this compound reference standard obtained under the same conditions. The spectra should exhibit similar intensities of absorption at the same wavenumbers.[1]
-
B. Thin-Layer Chromatography (TLC)
-
Principle: Separation of the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Methodology:
-
Stationary Phase: TLC silica (B1680970) gel F₂₅₄ plate.[3]
-
Mobile Phase: A mixture of methylene (B1212753) chloride, ether, methanol, and water (77:15:8:1.2).[3]
-
Sample Solution: Dissolve 10 mg of this compound powder in 10 mL of a 9:1 mixture of methylene chloride and methanol.[3]
-
Standard Solution: Prepare a solution of this compound reference standard at the same concentration as the sample solution.
-
Procedure: Apply 5 µL of both the sample and standard solutions to the TLC plate. Develop the chromatogram over a path of 15 cm. Dry the plate in air and examine under UV light at 254 nm. The principal spot in the chromatogram of the sample solution should correspond in position and size to the principal spot in the chromatogram of the standard solution.[3]
-
Assay by High-Performance Liquid Chromatography (HPLC)
-
Principle: A stability-indicating HPLC method is used to separate this compound from its degradation products and quantify its content.
-
Methodology (based on USP monograph for this compound): [11]
-
Mobile Phase: Prepare a filtered and degassed mixture of butyl chloride, water-saturated butyl chloride, tetrahydrofuran, methanol, and glacial acetic acid (475:475:70:35:30).[12]
-
Standard Preparation: Prepare a solution of USP this compound Reference Standard in the Mobile Phase to a known concentration of about 0.1 mg/mL.[12]
-
Assay Preparation: Accurately weigh about 10 mg of this compound powder, dissolve in, and dilute to 100.0 mL with the Mobile Phase.[12]
-
Chromatographic System:
-
Procedure: Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the responses for the major peaks. Calculate the quantity of this compound.
-
The workflow for an HPLC assay is depicted below:
Forced Degradation Studies
-
Principle: To evaluate the stability of the drug substance under stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Methodology (General Protocol):
-
Acid Hydrolysis: Dissolve this compound powder in a suitable solvent and add 0.1 N HCl. Heat at 60-80 °C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound powder in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat at a controlled temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound powder in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14][15][16][17]
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.
-
The logical flow of a forced degradation study is as follows:
Melting Point Determination
-
Principle: To determine the temperature at which the crystalline solid transitions to a liquid.
-
Methodology (Capillary Method, based on USP <741>): [18]
-
Charge a capillary tube with a sufficient amount of dry this compound powder to form a packed column of 2.5-3.5 mm.
-
Place the capillary in a melting point apparatus at a temperature about 5 °C below the expected melting point.
-
Heat at a rate of approximately 1 °C per minute.
-
Record the temperature at which the substance begins to collapse (onset) and the temperature at which it is completely melted (clear point). The range between these two temperatures is the melting range.
-
Solubility Determination
-
Principle: To determine the equilibrium concentration of a solute in a solvent at a specific temperature.
-
Methodology (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Analyze the clear filtrate for the concentration of this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Conclusion
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound powder. Understanding these characteristics is fundamental for the successful development of stable, safe, and effective pharmaceutical products. The provided experimental protocols offer a foundation for the analytical evaluation of this important active pharmaceutical ingredient. It is recommended that all studies be conducted in accordance with the relevant pharmacopeial monographs and regulatory guidelines.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound [drugfuture.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 50-03-3 [chemicalbook.com]
- 6. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Compatibility studies of hydrocortisone with excipients using thermogravimetric analysis supported by multivariate statistical analysis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. This compound [drugfuture.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ikev.org [ikev.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. thinksrs.com [thinksrs.com]
Methodological & Application
Preparing Hydrocortisone Acetate Stock Solutions for Cell Culture: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocortisone (B1673445) acetate (B1210297), a synthetic glucocorticoid, is a widely used supplement in cell culture media. It plays a crucial role in various cellular processes, including differentiation, inflammation, and metabolism. Proper preparation of a sterile, stable, and accurately concentrated stock solution is paramount for reproducible experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and use of hydrocortisone acetate stock solutions in cell culture applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its molecular weight, solubility in common solvents, recommended stock concentrations, and storage conditions.
| Parameter | Value | Reference |
| Molecular Weight | 404.5 g/mol | [1] |
| Solubility | ||
| in Water | Practically insoluble | [2][3][4] |
| in Ethanol (B145695) (95%) | Slightly soluble | [2][3][4] |
| in DMSO | Soluble up to 81 mg/mL | [5] |
| Recommended Solvents for Stock Solutions | Ethanol, DMSO | [1][6][7] |
| Typical Stock Solution Concentrations | 1 mg/mL (in Ethanol) 10-81 mg/mL (in DMSO) | [5][6] |
| Recommended Storage of Stock Solution | -20°C in aliquots | [6][8] |
| Stability of Stock Solution | Stable for at least 3-4 months at -20°C (in Ethanol) Up to 1 month at -20°C or 6 months at -80°C (in DMSO) | [6][9] |
Experimental Protocols
This section provides detailed protocols for preparing this compound stock solutions using either ethanol or DMSO as a solvent. The choice of solvent may depend on the specific requirements of the cell culture system and the desired stock concentration.
Protocol 1: Preparation of 1 mg/mL this compound Stock Solution in Ethanol
This protocol is suitable for applications where a lower concentration stock solution is sufficient and the presence of a small amount of ethanol is tolerable in the cell culture medium.
Materials:
-
This compound powder
-
200 proof (100%) Ethanol, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sterile cell culture hood
Procedure:
-
Aseptic Technique: Perform all steps in a sterile cell culture hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolving: Transfer the weighed powder into a sterile conical tube. Add the required volume of 100% ethanol (e.g., 10 mL for a 1 mg/mL solution).
-
Mixing: Gently swirl the tube to dissolve the powder.[6] If necessary, vortex briefly at a low speed until the solution is clear.
-
Sterilization (Optional but Recommended): While ethanol is a disinfectant, for critical applications, the stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with ethanol.
-
Aliquoting: Dispense the stock solution into sterile microcentrifuge tubes in appropriate volumes for single use to avoid repeated freeze-thaw cycles.[6][8]
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is ideal for preparing high-concentration stock solutions, which allows for smaller volumes to be added to the cell culture medium, minimizing the final concentration of the solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sterile cell culture hood
Procedure:
-
Aseptic Technique: Work in a sterile cell culture hood.
-
Weighing: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the required volume of sterile DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
Aliquoting: Distribute the stock solution into sterile, single-use aliquots in microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.
Note on DMSO: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a tolerable level, typically below 0.1% (v/v).[7]
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing and using this compound stock solution.
Simplified Glucocorticoid Signaling Pathway
Hydrocortisone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound CAS#: 50-03-3 [m.chemicalbook.com]
- 4. This compound [drugfuture.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ヒドロコルチゾン BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
Hydrocortisone Acetate in Primary Human Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a glucocorticoid, is a vital supplement in primary human cell culture, playing a crucial role in maintaining cell viability, promoting proliferation, and directing differentiation. Its anti-inflammatory and immunosuppressive properties are particularly beneficial in managing the stressful in vitro environment. This document provides detailed application notes and protocols for the use of hydrocortisone acetate (B1210297) in the culture of various primary human cells.
Data Presentation: Recommended Hydrocortisone Acetate Concentrations
The optimal concentration of this compound varies depending on the cell type. The following table summarizes recommended working concentrations for several common primary human cell types. It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
| Primary Human Cell Type | Recommended Working Concentration (µg/mL) | Recommended Working Concentration (Molar) | Notes |
| Keratinocytes | 0.4 - 0.63 | ~1.1 x 10-6 M - 1.7 x 10-6 M | Promotes proliferation.[1][2] |
| Bronchial Epithelial Cells | 0.4 - 0.5 | ~1.1 x 10-6 M - 1.4 x 10-6 M | Supports optimal growth.[3][4] A broader range of 10-9 M to 10-5 M has been used to study specific effects.[5] |
| Endothelial Cells | 1.0 | ~2.8 x 10-6 M | Stabilizes cells and can sensitize them to growth factors.[6] |
| Melanocytes | 18.1 (5 x 10-5 M) | 5 x 10-5 M | Part of a supplemented medium for selective growth and propagation.[7] |
| Preadipocytes (Adipose-derived Stem Cells) | 0.5 (1.25 x 10-6 M) | 1.25 x 10-6 M | Promotes differentiation into mature fat cells.[8] |
| Fibroblasts | Not typically added | - | Hydrocortisone can inhibit fibroblast proliferation, which is often desirable to prevent overgrowth in co-cultures. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Ethanol (B145695) (100%, sterile) or Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Protocol for Ethanol-based Stock Solution (e.g., 1 mg/mL):
-
In a sterile biological safety cabinet, weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile ethanol to achieve a concentration of 1 mg/mL. For example, dissolve 10 mg of this compound in 10 mL of 100% sterile ethanol.
-
Gently vortex or swirl the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol for DMSO-based Stock Solution (e.g., 10 mM):
-
In a sterile biological safety cabinet, dissolve this compound powder in sterile DMSO to the desired stock concentration (e.g., 10 mM).
-
Gently vortex or swirl to ensure complete dissolution.
-
Aliquot into sterile, single-use tubes.
-
Store at -20°C. Note that the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
Supplementation of Cell Culture Medium
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture medium.
-
Example Calculation (for a 0.4 µg/mL final concentration from a 1 mg/mL stock):
-
Desired final concentration = 0.4 µg/mL
-
Stock solution concentration = 1 mg/mL = 1000 µg/mL
-
Volume of medium to be supplemented = 500 mL
-
Volume of stock to add = (0.4 µg/mL * 500 mL) / 1000 µg/mL = 0.2 mL or 200 µL
-
-
-
Under sterile conditions, add the calculated volume of the this compound stock solution to the complete cell culture medium.
-
Gently swirl the medium bottle to ensure thorough mixing.
-
The supplemented medium is now ready for use in your primary human cell culture.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone exerts its effects by binding to the intracellular glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and acts as a transcription factor, either activating or repressing gene expression. This can occur through direct binding to Glucocorticoid Response Elements (GREs) on DNA or by interacting with other transcription factors, such as NF-κB and AP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuclear receptor-mediated glucocorticoid signaling pathway Gene Ontology Term (GO:0042921) [informatics.jax.org]
- 4. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hydrocortisone Acetate for Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) acetate (B1210297), a synthetic glucocorticoid, plays a significant role in cellular differentiation, particularly in the context of stem cell biology. Its mechanism of action primarily involves binding to the intracellular glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions.[1][2] This modulation of gene expression can steer the differentiation of various stem cell lineages, including the development of lung alveolar epithelial cells, osteoblasts, and adipocytes. These application notes provide detailed protocols and supporting data for researchers utilizing hydrocortisone acetate to induce stem cell differentiation.
Application I: Differentiation of Mouse Embryonic Stem Cells into Lung Alveolar Epithelial Type II (ATII) Cells
Hydrocortisone is a key factor in promoting the differentiation of definitive endoderm derived from mouse embryonic stem cells (mESCs) into lung alveolar epithelial type II (ATII) cells.[3][[“]][5][6][7] When used in combination with other factors, it significantly enhances the expression of ATII-specific markers.
Quantitative Data Summary
| Cell Type | This compound Concentration | Treatment Duration | Key Markers | Differentiation Efficiency | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 0.5 µg/mL | 9 days | Surfactant Protein C (SP-C) | ~37% SP-C positive cells (in combination with FGF2 and A549 conditioned medium) | [3][5][6][7] |
Experimental Protocol: Differentiation of mESCs to ATII-like Cells
This protocol is adapted from a two-step differentiation method.[3][6][7]
Materials:
-
mESC line (e.g., Royan B20)
-
Serum-Free Differentiation (SFD) medium
-
Inducer of Definitive Endoderm 2 (IDE2)
-
Fibroblast Growth Factor 2 (FGF2)
-
Hydrocortisone
-
A549 Conditioned Medium (CM)
-
Gelatin-coated culture dishes
-
Standard cell culture reagents and equipment
Procedure:
Step 1: Definitive Endoderm (DE) Induction (6 days)
-
Culture mESCs on gelatin-coated dishes in standard mESC culture medium.
-
To initiate differentiation, plate mESCs in SFD medium.
-
Induce differentiation to definitive endoderm by treating the cells with 200 nM IDE2 in SFD medium for 6 days.
-
Monitor the cells for morphological changes characteristic of definitive endoderm.
Step 2: ATII Cell Differentiation (9 days)
-
After 6 days of DE induction, replace the medium with a new differentiation medium.
-
Prepare the ATII differentiation medium by supplementing SFD medium with:
-
100 ng/mL FGF2
-
0.5 µg/mL Hydrocortisone
-
A549 Conditioned Medium
-
-
Culture the cells in this medium for an additional 9 days (from day 7 to day 15 of the total differentiation process).
-
Assess the differentiation efficiency by analyzing the expression of ATII-specific markers such as Surfactant Protein C (SP-C) through immunofluorescence or quantitative PCR.[6][7][8]
Signaling Pathway and Workflow
The process begins with the induction of definitive endoderm from mouse embryonic stem cells, followed by the specific differentiation into ATII-like cells using a cocktail of factors including hydrocortisone.
Application II: Differentiation of Mesenchymal Stem Cells (MSCs) into Osteoblasts and Adipocytes
Hydrocortisone and other glucocorticoids are commonly used components of differentiation media for directing mesenchymal stem cells (MSCs) towards osteogenic (bone) and adipogenic (fat) lineages.[9][10][11] The concentration and timing of glucocorticoid treatment can influence the differentiation outcome.
Quantitative Data Summary
| Cell Type | Glucocorticoid (Concentration) | Lineage | Effect on Gene Expression | Reference |
| Human Mesenchymal Stromal Cells | Hydrocortisone | Osteogenic | Inhibition of bone differentiation markers | [9] |
| Human Mesenchymal Stromal Cells | Hydrocortisone | Adipogenic | Increased expression of early and late adipocyte differentiation markers | [9] |
| Human Osteoblasts | Hydrocortisone (0-4 µM) | Osteogenic | Dose-dependent increase in ALP/COL1 mRNA ratio | [12] |
| D1 (mouse marrow-derived) | Dexamethasone | Osteogenic | 50-60% decrease in Cbfa1/Runx2 expression | [13] |
| D1 (mouse marrow-derived) | Dexamethasone | Adipogenic | 2-fold increase in PPARγ2 expression | [13] |
Experimental Protocol: Osteogenic Differentiation of Human MSCs
This is a general protocol for inducing osteogenesis in human MSCs.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium:
-
High-glucose DMEM
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone (or Hydrocortisone)
-
10 mM β-glycerophosphate
-
50 µM Ascorbic acid-2-phosphate
-
-
24-well plates
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Culture hMSCs in MSC Growth Medium until they reach 80-90% confluency.
-
Seed the hMSCs into 24-well plates at a density of 2-3 x 104 cells/cm2 and allow them to attach overnight.
-
To induce differentiation, replace the growth medium with Osteogenic Differentiation Medium.
-
Culture the cells for 14-21 days, replacing the differentiation medium every 2-3 days.
-
Monitor differentiation by observing cell morphology and assessing osteogenic markers. After 7-14 days, stain for ALP activity. After 21 days, stain for calcium deposition using Alizarin Red S.
Experimental Protocol: Adipogenic Differentiation of Human MSCs
This is a general protocol for inducing adipogenesis in human MSCs.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Adipogenic Induction Medium:
-
High-glucose DMEM
-
10% FBS
-
1% Penicillin-Streptomycin
-
1 µM Dexamethasone (or Hydrocortisone)
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
10 µg/mL Insulin
-
100 µM Indomethacin
-
-
Adipogenic Maintenance Medium:
-
High-glucose DMEM
-
10% FBS
-
1% Penicillin-Streptomycin
-
10 µg/mL Insulin
-
-
24-well plates
-
Oil Red O staining solution
Procedure:
-
Culture hMSCs in MSC Growth Medium until they are 100% confluent.
-
Induce differentiation by treating the cells with Adipogenic Induction Medium for 3 days.
-
Switch to Adipogenic Maintenance Medium for 1-3 days.
-
Repeat the cycle of induction and maintenance for 3-4 cycles.
-
After 14-21 days, fix the cells and stain for lipid droplet accumulation using Oil Red O.
Signaling Pathways in MSC Differentiation
Hydrocortisone, through the glucocorticoid receptor, influences key transcription factors that determine the fate of mesenchymal stem cells. For osteogenesis, it can modulate the Wnt/β-catenin pathway and the master regulator Runx2.[14] For adipogenesis, it promotes the expression of PPARγ, a key regulator of fat cell development.[5]
Concluding Remarks
This compound is a valuable and widely used reagent for directing the differentiation of stem cells into various lineages. The protocols and data presented here provide a foundation for researchers to utilize this compound in their specific applications. It is important to note that optimal concentrations and treatment durations may vary depending on the specific stem cell line and experimental conditions. Therefore, empirical optimization is recommended for achieving desired differentiation outcomes.
References
- 1. [PDF] Glucocorticoid signaling defines a novel commitment state during adipogenesis in vitro. | Semantic Scholar [semanticscholar.org]
- 2. Glucocorticoid receptor signaling in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Glucocorticoid Receptor and Adipocyte Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effect of hydrocortisone on multipotent human mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Methods of Adipogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How mesenchymal stem cells transform into adipocytes: Overview of the current understanding of adipogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrocortisone increases the rate of differentiation of cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steroid effects on osteogenesis through mesenchymal cell gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Supplementing Organoid Culture Medium with Hydrocortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a glucocorticoid, is a critical supplement in many organoid culture media formulations. It plays a significant role in maintaining organoid viability, promoting cellular differentiation, and enhancing epithelial barrier function.[1][2] Its effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates a wide array of genes involved in cellular homeostasis.[3] This document provides a detailed protocol for the preparation and addition of hydrocortisone acetate (B1210297) to organoid culture medium, along with recommended working concentrations for various organoid types and an overview of its signaling pathway.
Data Presentation
Table 1: Recommended Working Concentrations of Hydrocortisone Acetate in Organoid Culture
| Organoid Type | Recommended Concentration Range | Key Effects |
| Intestinal Organoids | 10 µM - 20 ng/mL | Enhances epithelial barrier function, modulates expression of junctional proteins.[2] |
| Mammary Organoids | 0.1 - 10 µg/mL | Induces alveolar and multilobular branching morphogenesis, enhances casein accumulation.[4][5] |
| Prostate Cancer Organoids | 10 nM | Component of culture medium for specific cell lines (e.g., NCI-H660).[6] |
| Pituitary Organoids | Component of complex growth media | Supports the generation and maintenance of pituitary neuroendocrine tumor organoids.[7][8] |
Table 2: Preparation of this compound Stock Solution
| Parameter | Specification |
| Solvent | Absolute Ethanol (B145695) or DMSO |
| Stock Concentration | 1 mg/mL in Ethanol |
| Storage Temperature | -20°C |
| Storage Duration | Aliquots stable for at least 3-4 months |
| Handling | Avoid repeated freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound powder
-
Absolute Ethanol (ACS grade or higher)
-
Sterile, conical centrifuge tubes (1.5 mL or 2 mL)
-
Sterile-filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 1 mg of this compound powder.
-
Aseptically transfer the powder to a sterile conical tube.
-
Add 1 mL of absolute ethanol to the tube.
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C.
Protocol 2: Supplementing Organoid Culture Medium with this compound
Materials:
-
Prepared this compound stock solution (1 mg/mL)
-
Pre-warmed complete organoid culture medium
-
Sterile-filtered pipette tips
Procedure:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound in your organoid culture medium based on the recommendations in Table 1 or your experimental design.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your total volume of culture medium. For example, to achieve a final concentration of 1 µg/mL in 10 mL of medium, add 10 µL of the 1 mg/mL stock solution.
-
Aseptically add the calculated volume of the this compound stock solution to the pre-warmed complete organoid culture medium.
-
Mix the medium thoroughly by gentle inversion or swirling. Do not vortex.
-
The supplemented medium is now ready for use in your organoid culture. It is recommended to add fresh hydrocortisone to the medium with each feeding.
Mandatory Visualization
Caption: Workflow for preparing and adding this compound to organoid medium.
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
References
- 1. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]
- 4. Hydrocortisone and progesterone regulation of the proliferation, morphogenesis, and functional differentiation of normal rat mammary epithelial cells in three dimensional primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of insulin, hydrocortisone and prolactin on cell morphology, growth and survival of mammary organoids from mid-pregnant mice cultured on collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Human Pituitary Neuroendocrine Tumor Organoids to Facilitate Effective Targeted Treatments of Cushing’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Hydrocortisone Acetate as a Supplement in Serum-Free Media
Introduction
The transition from serum-containing to serum-free media formulations is a critical step in modern cell culture for research, biopharmaceutical production, and therapeutic applications. This shift enhances reproducibility and simplifies downstream processing by eliminating the undefined and variable nature of animal serum. However, serum provides a complex mixture of hormones, growth factors, and attachment factors essential for cell growth and viability. Hydrocortisone (B1673445), a glucocorticoid hormone, is a key supplement used to replicate some of these vital functions in serum-free environments.[1] Hydrocortisone acetate (B1210297), a synthetic ester of hydrocortisone, offers improved stability and is widely used to support the culture of various cell types.
Mechanism of Action
Hydrocortisone acetate acts as a synthetic analog of cortisol, a hormone naturally produced by the adrenal glands.[2] Its primary mechanism involves binding to intracellular glucocorticoid receptors (GR).[2]
-
Cellular Uptake and Receptor Binding : Being lipophilic, this compound diffuses across the cell membrane into the cytoplasm.[2]
-
GR Complex Activation : In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein chaperone complex. This binding causes a conformational change, activating the receptor.[2][3]
-
Nuclear Translocation : The activated hydrocortisone-GR complex translocates into the nucleus.[2][3]
-
Gene Transcription Modulation : Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][4] This interaction can either activate or suppress the transcription of numerous genes involved in inflammation, immune response, cell proliferation, and metabolism.[2][4][5] For instance, it upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines.[2] It also plays a role in promoting cell survival by protecting against apoptosis, a function distinct from the PI-3-K/Akt pathway.[6]
Caption: Glucocorticoid Receptor Signaling Pathway.
Applications in Serum-Free Cell Culture
This compound is a crucial supplement for a variety of cell types in serum-free media, where it promotes growth, differentiation, and viability.
-
Epithelial and Endothelial Cells : It is widely used for the culture of epithelial cells (e.g., mammary, airway) and endothelial cells.[1][7] For instance, it enhances the barrier properties of cerebral capillary endothelial cells, which is critical for in vitro blood-brain barrier models.[8]
-
CHO Cells : In Chinese Hamster Ovary (CHO) cell cultures, hydrocortisone can extend cell viability and increase the specific productivity of recombinant proteins, such as Fc-fusion proteins.[9] It has also been shown to alter protein glycosylation, leading to an increase in sialic acid content.[9]
-
Stem Cells and Progenitor Cells : It is used in media for human marrow cultures, where it is necessary for the development of the adherent cell layer, although high concentrations can be inhibitory to the production of granulocyte/macrophage progenitor cells.[10] It also promotes the differentiation of various stem cells.[1]
-
Other Cell Lines : Hydrocortisone has been used as a supplement for colon cells and oligodendrocytes. In HEp-2 laryngeal carcinoma cells, low concentrations were found to increase mitochondrial activity.[11]
Data Presentation
Table 1: Recommended Working Concentrations of Hydrocortisone
| Cell Type | Recommended Concentration Range | Observed Effect | Reference |
| Epithelial Cells (general) | 0.4 µg/mL - 0.5 µg/mL | Supplement for growth and differentiation. | [7] |
| Mammary Epithelial Cells | 0.5 µg/mL | Promotes survival and prevents apoptosis. | [6] |
| Airway Epithelial Cells | 0.48 µg/mL (as a 1X final concentration from a 200X stock) | Component of PneumaCult™ media for expansion and differentiation. | [7][12] |
| CHO Cells | 50 ng/mL - 250 ng/mL | Extends viability, increases protein production and glycosylation. | [9] |
| Cerebral Endothelial Cells | Physiologically relevant concentrations | Increases transendothelial resistance up to 1000 Ω·cm² and decreases permeability. | [8] |
| HEp-2 Cells | 0.5 µM - 1.0 µM (approx. 0.18 - 0.36 µg/mL) | Significant increase in mitochondrial activity. | [11] |
| Human Marrow Cultures | >1 µM (approx. >0.36 µg/mL) | Necessary for adherent layer development. | [10] |
| General Serum-Free Media | 0.5 µg/L - 100 µg/L | General supplement to promote cell growth. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution. This compound is sparingly soluble in water but can be dissolved in organic solvents like ethanol (B145695) or DMSO.[14][15]
Materials:
-
This compound powder (MW: 404.5 g/mol )
-
Absolute Ethanol (100% EtOH) or DMSO
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile-filtered, serum-free cell culture medium
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 10 mg of this compound powder in a sterile tube.
-
To prepare a 1 mg/mL stock, add 10 mL of absolute ethanol to the powder.
-
Gently swirl the tube until the powder is completely dissolved. Warming is generally not required, but gentle warming can be used if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials.
-
Store the aliquots at -20°C. Stock solutions are stable for several months when stored frozen. Avoid repeated freeze-thaw cycles.[7]
Note on Solvents: DMSO can also be used as a solvent. However, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid cytotoxicity.[14]
Protocol 2: Supplementation of Serum-Free Medium
This protocol details how to add the this compound stock solution to a basal serum-free medium to achieve a desired final concentration.
Materials:
-
Prepared this compound Stock Solution (e.g., 1 mg/mL)
-
Basal serum-free medium (e.g., DMEM/F-12, RPMI-1640)
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the required volume of stock solution to add to your basal medium. For example, to achieve a final concentration of 0.5 µg/mL in 500 mL of medium:
-
Calculation : (Desired Concentration × Final Volume) / Stock Concentration = Volume to Add
-
(0.5 µg/mL × 500 mL) / 1000 µg/mL = 0.25 mL (or 250 µL)
-
-
Aseptically add 250 µL of the 1 mg/mL stock solution to the 500 mL bottle of basal medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
Label the medium bottle clearly with the supplement name and final concentration.
-
Store the supplemented medium at 2-8°C and use within the recommended stability period (typically 2-4 weeks).
References
- 1. stemcell.com [stemcell.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Hydrocortisone reinforces the blood-brain properties in a serum free cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of hydrocortisone on the production and glycosylation of an Fc-fusion protein in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of hydrocortisone on long-term human marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. stemcell.com [stemcell.com]
- 13. CN109943525B - Serum-free and animal-derived component-free culture medium with definite components and application thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols for In Vivo Administration of Hydrocortisone Acetate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the in vivo administration of hydrocortisone (B1673445) acetate (B1210297) in rodent models. The following sections detail the pharmacological background, quantitative data from various studies, detailed experimental protocols for preparation and administration, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction and Pharmacological Background
Hydrocortisone acetate is a synthetic glucocorticoid, an esterified form of the endogenous steroid hormone cortisol. It is widely used in preclinical research to model a variety of physiological and pathological states due to its potent anti-inflammatory and immunosuppressive properties. In rodent models, its administration is a key method for studying glucocorticoid-induced adrenal insufficiency, the mechanisms of inflammation, and the efficacy of novel therapeutic agents.
This compound exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This genomic action leads to the suppression of pro-inflammatory cytokines and chemokines, and the induction of anti-inflammatory proteins, thereby controlling the inflammatory response.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from various studies involving the in vivo administration of this compound in rodent models.
Table 1: this compound Administration in Mouse Models
| Administration Route | Dosage | Duration of Treatment | Experimental Model/Application | Key Findings |
| Subcutaneous (SC) | 25 mg/kg | Daily for 3 days | Embryonic development | Caused limb bud abnormalities in 14-day-old embryos. |
| Oral | 69 µmol/kg/day | 16 consecutive days | Testicular injury model | Induced testicular tissue damage and decreased spermatogenic cell numbers.[1] |
| Intraperitoneal (IP) | 5 mg/kg | Single dose | Polymicrobial sepsis model | Increased mortality in TLR2 deficient mice, suggesting potential harm in certain genetic contexts.[2] |
Table 2: this compound Administration in Rat Models
| Administration Route | Dosage | Duration of Treatment | Experimental Model/Application | Key Findings |
| Intramuscular (IM) | 0.4, 0.8, or 2.0 mg/100 g body weight/day | First 15 days of lactation | Study of lactation and neonatal development | Dose-dependently increased protein levels in milk. The highest dose increased maternal blood glucose and insulin (B600854).[3] |
| Intramuscular (IM) | 0.4, 0.8, or 2.0 mg/100 g body weight/day | First 15 days of lactation | Lipid metabolism during lactation | Increased serum cholesterol and triglycerides in dams. Dose-dependently affected fatty acid composition of milk.[2] |
| Intramuscular (IM) | 4 mg/100 g body weight/day | During pregnancy | Magnesium metabolism study | Reduced magnesium absorption and retention in mothers, leading to lower magnesium content in newborns.[4] |
| Subcutaneous (SC) | >1800 mg/kg | Single dose | Acute toxicity study | LD50 was found to be greater than 1800 mg/kg.[5] |
| Oral | 0.5 mg/kg/day | 6 months | Chronic low-dose effects | Affected liver phospholipid distribution and fatty acid composition.[5] |
Experimental Protocols
Preparation of this compound Suspension for Injection
Given that this compound is poorly soluble in aqueous solutions, it is typically administered as a sterile suspension. The following protocol is adapted from methods used for similar poorly soluble corticosteroids and is suitable for subcutaneous, intramuscular, or intraperitoneal injections in rodents.[6]
Materials:
-
This compound powder (micronized is preferred for better suspension)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Tween 80 (Polysorbate 80)
-
Sterile, depyrogenated vials
-
Sterile magnetic stir bar or sonicator
-
Sterile syringes and needles (23-25 gauge recommended for suspensions)
Protocol:
-
Vehicle Preparation: Prepare a sterile vehicle solution of PBS containing 0.05% Tween 80. Tween 80 acts as a wetting and suspending agent to prevent aggregation of the this compound particles. Filter-sterilize the vehicle solution through a 0.22 µm filter into a sterile, depyrogenated vial.
-
Suspension Preparation:
-
Aseptically weigh the required amount of micronized this compound powder.
-
In a sterile vial containing a sterile magnetic stir bar, add a small amount of the sterile vehicle to the powder to create a paste. This initial wetting step is crucial for preventing clumping.
-
Gradually add the remaining volume of the sterile vehicle while continuously stirring or vortexing.
-
-
Homogenization:
-
For a more uniform suspension, sonicate the mixture in a sterile water bath sonicator for 15-30 minutes.[6] This helps to break down any remaining aggregates and ensure a consistent particle size distribution.
-
Alternatively, use a sterile homogenizer.
-
-
Sterility: The entire procedure should be performed under aseptic conditions in a laminar flow hood to ensure the sterility of the final suspension. Since this compound is heat-sensitive, autoclaving the final suspension is not recommended as it can alter the particle size and stability.[7]
-
Storage and Handling:
-
Store the prepared suspension at 4°C and protect it from light.
-
Before each injection, vigorously vortex the suspension to ensure a homogenous distribution of the particles.[6] Due to the nature of suspensions, the particles will settle over time.
-
Administration Procedures
Animal Preparation:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Handle animals gently to minimize stress, which can affect endogenous corticosterone (B1669441) levels.[8]
Subcutaneous (SC) Injection:
-
Restrain the mouse or rat securely.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel.
-
Inject the this compound suspension slowly.
-
Withdraw the needle and gently massage the injection site to aid in dispersal.
Intramuscular (IM) Injection:
-
Restrain the animal firmly.
-
Identify the quadriceps muscle in the thigh.
-
Insert a 25-gauge needle into the muscle at a 90-degree angle.
-
Aspirate to check for blood.
-
Inject the suspension slowly.
-
Withdraw the needle.
Intraperitoneal (IP) Injection:
-
Securely restrain the animal with its head tilted downwards.
-
Insert a 25-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered the intestines or bladder.
-
Inject the suspension.
-
Withdraw the needle.
Post-Administration Monitoring:
-
Monitor animals for any signs of distress, including changes in behavior, appetite, or weight.
-
Observe the injection site for any signs of inflammation, irritation, or infection.
-
In long-term studies, monitor for signs of glucocorticoid excess, such as weight gain, polyuria, and polydipsia.
Visualizations
Glucocorticoid Signaling Pathway
The following diagram illustrates the mechanism of action of this compound via the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid signaling pathway of this compound.
Experimental Workflow
The diagram below outlines the key steps in the in vivo administration of this compound in rodent models.
Caption: Experimental workflow for this compound administration.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Influence of this compound administered to the lactating rat on lipid composition of the milk and serum lipid levels in dams and pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of this compound administered to the lactating rat on protein and lactose content in milk and serum protein, glucose and insulin levels in dams and pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of this compound on the magnesium metabolism during pregnancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. solucortef.pfizerpro.com [solucortef.pfizerpro.com]
- 8. Effects of Handling and Vehicle Injections on Adrenocorticotropic and Corticosterone Concentrations in Sprague–Dawley Compared with Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-Based Detection of Hydrocortisone Acetate and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of hydrocortisone (B1673445) acetate (B1210297) and its primary metabolites using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various research and quality control applications.
Introduction
Hydrocortisone acetate is a synthetic corticosteroid ester used for its anti-inflammatory and immunosuppressive properties. Upon administration, it acts as a prodrug, being rapidly converted to its active form, hydrocortisone (cortisol). The subsequent metabolism of hydrocortisone is crucial for its therapeutic efficacy and clearance from the body. Monitoring this compound, hydrocortisone, and its metabolites is essential in drug development, pharmacokinetic studies, and quality control of pharmaceutical formulations.
The primary metabolic conversion involves the hydrolysis of the acetate group to yield hydrocortisone. Hydrocortisone is then subject to Phase I and Phase II metabolic reactions, primarily in the liver. Key metabolites include cortisone (B1669442) (formed by the oxidation of the 11-hydroxyl group), and the reduced forms: tetrahydrocortisone, dihydrocortisone, and their corresponding glucuronide conjugates.
Metabolic Pathway of this compound
The metabolic cascade of this compound is initiated by its conversion to the biologically active hydrocortisone. This is followed by a series of enzymatic reactions leading to various metabolites.
HPLC Method for Pharmaceutical Formulations
This method is suitable for the simultaneous determination of this compound and its primary degradation product, hydrocortisone, in pharmaceutical preparations such as creams and gels.[1][2]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and 0.05% trifluoroacetic acid in water (60:40, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Quantitative Data
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Hydrocortisone | ~4.5 | 0.02 - 0.4[4][5] | 0.0107[6] | 0.0323[6] |
| This compound | ~8.2[7] | 7.5 - 30[7] | 6.07[3] | 20.20[3] |
Experimental Protocol: Sample Preparation from Cream/Gel
-
Sample Weighing: Accurately weigh an amount of the formulation equivalent to a target concentration of this compound.
-
Dissolution: Transfer the weighed sample to a volumetric flask and add a suitable solvent such as a methanol:water (50:50 v/v) mixture to dissolve the sample.[8]
-
Sonication: Sonicate the mixture for approximately 15-20 minutes to ensure complete dissolution of the active ingredients.
-
Dilution: Dilute the solution to the final volume with the same solvent mixture.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]
HPLC-UV Method for Biological Matrices (Plasma/Urine)
For the analysis of hydrocortisone and its major metabolites in biological fluids, a more sensitive method is often required. While HPLC-UV can be used, LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially for metabolites present at low concentrations.[9][10] The following is a representative HPLC-UV method.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 200 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Gradient elution with a mixture of phosphate (B84403) buffer and acetonitrile[9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm[11] |
| Injection Volume | 50 µL |
| Column Temperature | 40 °C |
Quantitative Data
| Compound | Retention Time (min) | Linearity Range (ng/mL) | LOQ (ng/mL) |
| Cortisone | ~12.5 | 5 - 100[9] | 5[11] |
| Hydrocortisone | ~15.0 | 5 - 100[9] | 5[11] |
| 6β-Hydroxycortisone | ~8.0 | 5 - 100 | 5[11] |
| 6β-Hydroxycortisol | ~9.5 | 5 - 100 | 5[11] |
Note: Retention times are approximate and can vary based on the specific column and exact mobile phase composition.
Experimental Protocol: Sample Preparation from Plasma/Urine
A robust sample preparation is critical for removing interfering substances from biological matrices. This can be achieved through Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][12][13]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of plasma or urine, add an internal standard.
-
Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
Solid-Phase Extraction (SPE) Protocol: [12]
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[12]
-
Loading: Load the pre-treated plasma or urine sample onto the cartridge.[12]
-
Washing: Wash the cartridge with water and then with a non-polar solvent like hexane to remove interfering substances.[12]
-
Elution: Elute the analytes with a suitable solvent such as ethyl acetate.[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
UPLC-MS/MS for Comprehensive Metabolite Profiling
For the simultaneous and highly sensitive quantification of this compound and its full spectrum of metabolites, including glucuronide conjugates, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique.[10][14][15][16] This approach offers superior selectivity and lower detection limits compared to HPLC-UV.
Chromatographic and MS Conditions
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[10] |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid[10] |
| Flow Rate | 0.4 mL/min[10] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes[10][16] |
| Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data (Representative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | LOQ (ng/mL) |
| Hydrocortisone | 363.2 | 121.1 | 0.05[17] |
| Cortisone | 361.2 | 163.1 | - |
| Tetrahydrocortisone | 365.2 | 305.2 | - |
| Tetrahydrocortisol Glucuronide | 541.3 | 363.2 | - |
| Tetrahydrocortisone Glucuronide | 539.3 | 361.2 | - |
Note: Specific ion transitions and LOQs will vary depending on the instrument and method optimization.
Experimental Protocol: UPLC-MS/MS Sample Preparation
The sample preparation for UPLC-MS/MS is similar to that for HPLC-UV, with a strong emphasis on achieving a clean extract to minimize matrix effects in the mass spectrometer. Protein precipitation followed by SPE is a common approach for plasma samples.[9] For urine samples, a "dilute-and-shoot" approach may be feasible after initial filtration, or SPE can be used for cleaner extracts.[11]
Conclusion
The choice of analytical method for this compound and its metabolites depends on the specific application. For quality control of pharmaceutical formulations, a straightforward HPLC-UV method is often sufficient. For the analysis of biological samples in research and clinical settings, the superior sensitivity and selectivity of LC-MS/MS are generally required to accurately quantify the parent drug and its diverse range of metabolites. The protocols provided herein offer a solid foundation for developing and validating robust analytical methods for these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. ijsdr.org [ijsdr.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Multi-matrix assay of cortisol, cortisone and corticosterone using a combined MEPS-HPLC procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of cortisol, cortisone, 6β-hydroxycortisol and 6β-hydroxycortisone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydrocortisone Acetate in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools in biomedical research and drug development. By recapitulating the complex cell-cell and cell-extracellular matrix (ECM) interactions of native tissues, these models offer a more physiologically relevant platform compared to traditional 2D cell culture. Hydrocortisone (B1673445) acetate (B1210297), a synthetic glucocorticoid, is a widely used supplement in cell culture media. Its application in 3D models is critical for maintaining cellular differentiation, tissue-specific architecture, and modulating inflammatory responses. These detailed application notes and protocols provide a comprehensive guide to the use of hydrocortisone acetate in various 3D cell culture systems.
Hydrocortisone, and its acetate ester, exert their effects primarily by binding to the glucocorticoid receptor (GR) within the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1] In the context of 3D cell culture, these actions can influence a wide range of cellular processes, including proliferation, differentiation, and the maintenance of tissue-specific functions.
Effects of this compound on 3D Cell Culture Models
The inclusion of this compound in 3D cell culture media can have varied and context-dependent effects. It is often a crucial component for the establishment and maintenance of organoid cultures, where it supports the growth and differentiation of various epithelial tissues. In other models, such as tumor spheroids, its effects on proliferation and viability can be concentration-dependent.
Quantitative Data Summary
The following tables summarize the quantitative effects of hydrocortisone on various 3D cell culture models as reported in the literature.
Table 1: Effect of Hydrocortisone on Mitochondrial Activity and Cell Proliferation in HEp-2 Spheroids
| Concentration (µM) | Time (hours) | Mitochondrial Activity (% of Control) | Cell Proliferation (% of Control) | Reference |
| 0.5 | 24 | Significant increase | No significant change | [2] |
| 1.0 | 24 | Significant increase | No significant change | [2] |
| 1.5 | 24 | No significant change | No significant change | [2] |
| 2.0 | 24 | No significant change | No significant change | [2] |
| 2.5 | 24 | Reduction | No significant population reduction | [2][3] |
| 0.5 | 48 | Significant increase | No significant change | [3] |
| 1.0 | 48 | Significant increase | No significant change | [3] |
| 2.5 | 48 | Reduction | No significant change | [3] |
Table 2: Effect of Hydrocortisone on Protein Expression in HEp-2 Spheroids
| Concentration (µM) | Time (hours) | Protein | Effect | Reference |
| 2.5 | 24 | Fibronectin | Significant reduction in staining intensity | [3] |
| 2.5 | 24 | Focal Adhesion Kinase (FAK) | Reduced labeling | [3][4] |
| 2.5 | 48 | Fibronectin | No significant change | [3] |
| 2.5 | 48 | Focal Adhesion Kinase (FAK) | No significant change | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving the application of this compound in 3D cell culture are provided below.
Protocol 1: Formation of Tumor Spheroids using the Low-Attachment Method
This protocol describes the generation of tumor spheroids in ultra-low attachment plates, a common method for creating scaffold-free 3D models.[5]
Materials:
-
Cancer cell line of choice (e.g., HEp-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Corning® Spheroid Microplates (or other ultra-low attachment plates)[5]
-
This compound stock solution
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^4 cells/mL).[6]
-
Dispense 100 µL of the cell suspension into each well of a 96-well spheroid microplate.[5]
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids should form within 24-72 hours.
-
To treat with this compound, prepare working solutions by diluting the stock solution in the culture medium.
-
Gently replace half of the medium in each well with the medium containing the desired concentration of this compound.
Protocol 2: MTT Assay for Spheroid Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for 3D spheroid cultures.[7][8]
Materials:
-
Spheroids cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate shaker
-
Microplate reader
Procedure:
-
After the desired treatment period with this compound, add 20 µL of MTT solution to each well containing a spheroid.[7]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[7]
-
Carefully remove the medium without disturbing the spheroids.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.[8]
Protocol 3: Immunofluorescence Staining of Organoids
This protocol provides a general guideline for whole-mount immunofluorescence staining of organoids embedded in a basement membrane extract (BME) like Matrigel®.[9]
Materials:
-
Organoid cultures in Matrigel® domes
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% horse serum in PBS)
-
Primary antibody diluted in blocking buffer
-
Fluorescently labeled secondary antibody diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Remove the culture medium from the organoid cultures.
-
Gently wash the Matrigel® domes twice with PBS.
-
Fix the organoids by adding 4% PFA and incubating for 30-60 minutes at room temperature.
-
Carefully aspirate the PFA and wash the organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the organoids three times with PBS for 10-15 minutes each.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[9]
-
Wash three times with PBS for 10-15 minutes each.
-
Counterstain the nuclei with DAPI for 15-20 minutes.
-
Wash three times with PBS.
-
Mount the organoids in mounting medium on a glass slide.
-
Image the stained organoids using a confocal microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the application of this compound in 3D cell culture.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Spheroid Experiment Workflow.
Caption: Hydrocortisone Effects in 3D Models.
References
- 1. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. rsdjournal.org [rsdjournal.org]
- 4. Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture | Research, Society and Development [rsdjournal.org]
- 5. corning.com [corning.com]
- 6. HGF-, EGF-, and dexamethasone-induced gene expression patterns during formation of tissue in hepatic organoid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Multicellular Tumor Spheroid (MCTS) Culture from Breast Cancer Cell and a High Throughput Screening Method Using the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: The Use of Hydrocortisone Acetate in Air-Liquid Interface Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of hydrocortisone (B1673445) acetate, a synthetic glucocorticoid, in promoting the differentiation and maturation of epithelial cells in air-liquid interface (ALI) cultures. The detailed protocols and data presented herein serve as a valuable resource for researchers establishing and utilizing ALI models for studying airway diseases, drug permeability, and epithelial barrier function.
Introduction
Air-liquid interface (ALI) culture is a pivotal in vitro technique that mimics the in vivo environment of epithelial tissues, such as the human airway epithelium. By exposing the apical surface of cultured epithelial cells to air while providing nutrients from the basolateral side, ALI cultures facilitate cellular differentiation and polarization, leading to the formation of a pseudostratified epithelium with physiological characteristics like mucus production and ciliary beating.[1][2][3]
Hydrocortisone, a key component of many ALI culture media, plays a fundamental role in directing this differentiation process and ensuring the development of a mature and functional epithelial barrier.[1][4] As a glucocorticoid, it exerts its effects by binding to the glucocorticoid receptor, which then modulates the transcription of numerous target genes.[5][6] This leads to enhanced barrier integrity, regulation of ion transport, and modulation of inflammatory responses.[4][7][8]
Key Effects of Hydrocortisone in ALI Cultures
Hydrocortisone supplementation in ALI cultures has been demonstrated to have several beneficial effects, including:
-
Enhancement of Epithelial Barrier Function: Glucocorticoids, including hydrocortisone and dexamethasone, significantly increase transepithelial electrical resistance (TEER), a key indicator of tight junction integrity and barrier function.[7][9][10][11] This is accompanied by a decrease in paracellular permeability.[7][9]
-
Modulation of Tight Junction Proteins: The enhanced barrier function is attributed to the regulation of tight junction protein expression. For instance, glucocorticoids have been shown to up-regulate the expression of claudin 8, which is necessary for the recruitment of occludin to the tight junctions.[7][8]
-
Regulation of Ion Transport: Hydrocortisone is crucial for the development of functional ion transport pathways essential for mucociliary clearance. It influences the expression and function of the epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR).[4]
-
Influence on Cell Differentiation: Hydrocortisone modulates the differentiation of bronchial epithelial cells, affecting the expression of basal cell markers and mucin genes. While it may not significantly alter the overall surface cell differentiation, it plays a role in regulating the transcription of specific mucin mRNAs.[4]
-
Anti-inflammatory Effects: By inhibiting pathways such as the NF-κB pathway, hydrocortisone can suppress the expression of pro-inflammatory genes, which is critical for maintaining a non-inflammatory state in the cultured epithelium.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of glucocorticoids on epithelial cells in culture.
Table 1: Effect of Glucocorticoids on Transepithelial Electrical Resistance (TEER)
| Cell Type | Glucocorticoid | Concentration | Duration | TEER Change | Reference |
| NCI-H441 | Dexamethasone | 300 nM | 11 days | Increased | [7] |
| NCI-H441 | Hydrocortisone | 1000 nM | 11 days | Increased | [7] |
| Calu-3 & 16HBE | Dexamethasone | Dose-dependent | 5 days | Increased | [9] |
| Mouse Mammary Epithelial | Dexamethasone | Not specified | 4 days | 1000-3000 Ω·cm² | [10][11] |
| NHBE | Hydrocortisone | 1.4 µM | 24 days | > 1000 Ω·cm² | [4] |
Table 2: Effect of Hydrocortisone on Gene Expression
| Cell Type | Gene | Effect of Hydrocortisone | Reference |
| Human Fallopian Epithelial | ZO-1, Claudin-3, Claudin-4, Desmoglein, E-cadherin | Upregulated at 100 nM after 48h | [12] |
| NHBE | p63, KRT6a (basal cell markers) | Downregulated during differentiation | [4] |
| NHBE | Muc5ac, Muc5b (mucins) | Modulated expression | [4] |
| NHBE | CFTR, β2-adrenergic receptor | Regulated transcription | [4] |
| Immature Human Enterocytes | Genes for cell polarity and tight junction formation | Regulated expression | [13][14] |
Experimental Protocols
Protocol for Air-Liquid Interface (ALI) Culture of Human Bronchial Epithelial Cells (HBECs)
This protocol is a generalized procedure based on common practices.[1][2][15]
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI Differentiation Medium (e.g., PneumaCult™-ALI Medium)
-
Hydrocortisone solution (e.g., 0.5 mg/mL)[2]
-
Heparin solution[1]
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Collagen-coated flasks and Transwell® inserts
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
Procedure:
-
Cell Expansion (Submerged Culture):
-
Thaw and culture primary HBECs in collagen-coated T-75 flasks using BEGM.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Change the medium every 48 hours until the cells reach 70-80% confluency.
-
-
Seeding on Transwell® Inserts:
-
Pre-coat Transwell® inserts with collagen.
-
Trypsinize the confluent HBECs and seed them onto the apical chamber of the Transwell® inserts at a high density (e.g., 2 x 10⁵ to 3 x 10⁵ cells/cm²).
-
Add BEGM to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
Maintain the submerged culture until a confluent monolayer is formed (typically 2-4 days).
-
-
Initiation of Air-Liquid Interface:
-
Once the cells are confluent (as confirmed by microscopy and/or TEER measurement), carefully aspirate the medium from the apical chamber.
-
Replace the medium in the basolateral chamber with ALI Differentiation Medium supplemented with hydrocortisone (final concentration typically ranges from 0.48 µg/mL to 1.4 µM) and heparin.[1][4]
-
The apical surface is now exposed to air.
-
-
Maintenance of ALI Culture:
-
Change the basolateral medium every 2-3 days.
-
Maintain the cultures at 37°C in a humidified 5% CO₂ incubator for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium.
-
Optionally, gently wash the apical surface with sterile PBS once a week to remove accumulated mucus.[1]
-
Protocol for Transepithelial Electrical Resistance (TEER) Measurement
This protocol outlines the steps for measuring TEER to assess epithelial barrier integrity.[16][17][18][19]
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., STX2)
-
Sterile PBS (with Ca²⁺ and Mg²⁺)
-
ALI cultures in Transwell® inserts
-
A blank Transwell® insert without cells (for background measurement)
Procedure:
-
Preparation:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air-drying in a sterile hood.
-
Equilibrate the ALI culture plate and sterile PBS to room temperature.
-
-
Measurement:
-
Add a defined volume of pre-warmed sterile PBS to the apical chamber (e.g., 200 µL) and the basolateral chamber (e.g., 500 µL).
-
Place the longer electrode in the basolateral chamber and the shorter electrode in the apical chamber, ensuring the electrodes are not touching the cell monolayer or the bottom of the well.
-
Record the resistance reading (in Ω) once it stabilizes.
-
Measure the resistance of a blank Transwell® insert with PBS in both chambers.
-
-
Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell-containing inserts to get the net resistance.
-
Calculate the TEER (in Ω·cm²) by multiplying the net resistance by the surface area of the Transwell® membrane.
-
TEER (Ω·cm²) = (Resistance_sample - Resistance_blank) x Membrane Area (cm²)
-
-
-
Post-Measurement:
-
Carefully aspirate the PBS from the apical and basolateral chambers.
-
Replace the basolateral medium with fresh, pre-warmed ALI differentiation medium.
-
Visualizations
Signaling Pathway of Hydrocortisone
Caption: Signaling pathway of hydrocortisone in epithelial cells.
Experimental Workflow for ALI Culture
References
- 1. corning.com [corning.com]
- 2. Ciliated epithelial cell differentiation at air-liquid interface using commercially available culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air-Liquid interface cultures to model drug delivery through the mucociliary epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of human bronchial epithelial cells: role of hydrocortisone in development of ion transport pathways involved in mucociliary clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]
- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Glucocorticoids Regulate Tight Junction Permeability of Lung Epithelia by Modulating Claudin 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoids enhance airway epithelial barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid-induced formation of tight junctions in mouse mammary epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-induced formation of tight junctions in mouse mammary epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of hydrocortisone on tight junction genes in an in vitro model of the human fallopian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. stemcell.com [stemcell.com]
- 17. m.youtube.com [m.youtube.com]
- 18. medicine.umich.edu [medicine.umich.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Effects of Hydrocortisone Acetate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of hydrocortisone (B1673445) acetate (B1210297) on gene expression. The protocols outlined below cover cell culture, treatment, RNA analysis, and data interpretation, supported by quantitative data examples and visual diagrams of key processes.
Introduction
Hydrocortisone acetate, a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects primarily by modulating gene expression.[1] Upon entering a cell, it binds to the cytoplasmic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) or with other transcription factors to either activate or repress the transcription of target genes.[1][2][3] Understanding these changes in gene expression is crucial for elucidating its mechanism of action and developing novel therapeutic strategies.
Core Signaling Pathway
The canonical signaling pathway for this compound involves its binding to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of the GR from the complex and its translocation into the nucleus.[4] In the nucleus, the activated GR dimerizes and binds to GREs in the promoter regions of target genes, thereby upregulating or downregulating their expression.[2] Additionally, the GR can interfere with the activity of other transcription factors, such as NF-κB, which is a key regulator of inflammatory genes.[1]
Experimental Design and Protocols
A well-designed experiment is critical for obtaining reliable and reproducible data. The following sections detail a typical workflow for studying the effects of this compound on gene expression in a cell-based model.
Experimental Workflow Overview
The overall process begins with selecting an appropriate cell line and culture conditions. Cells are then treated with varying concentrations of this compound over a time course. Following treatment, RNA is extracted and purified. Finally, gene expression changes are quantified using methods like quantitative PCR (qPCR) or RNA sequencing (RNA-Seq).
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat a selected cell line with this compound to induce changes in gene expression.
Materials:
-
Selected cell line (e.g., endometrial epithelial cells, A549 lung adenocarcinoma cells, H4 human fetal small intestinal epithelial cells)[5][6][7]
-
This compound[9]
-
Vehicle control (e.g., absolute ethanol (B145695) or DMSO)[9][10]
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like absolute ethanol.[9][11] For example, a 1 mg/mL stock can be prepared by dissolving 1 mg of this compound in 1 mL of absolute ethanol.[9] Further dilutions can be made in sterile culture medium.[9]
-
Treatment:
-
For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 50 nM, 100 nM, 200 nM).[5][12]
-
For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 1.5, 3, 6, 12, 24, 48, 72 hours).[5][12][13]
-
Always include a vehicle-treated control group.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the specified duration.
Protocol 2: RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
Commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)[4][13]
-
Lysis buffer (provided in the kit)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (optional, for assessing RNA integrity)
Procedure:
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.[4]
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA. This typically involves homogenization, washing, and elution steps.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.[13]
-
RNA Quantification and Quality Assessment:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity (RIN value) using a bioanalyzer, which is especially important for downstream applications like RNA-Seq.
-
Protocol 3: Gene Expression Analysis by qPCR
Objective: To quantify the relative expression levels of specific target genes.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)[4]
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)[4]
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
Primer Design: Design primers for your genes of interest and at least one stable reference gene. Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.[4]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template.[4]
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol, followed by a melt curve analysis for SYBR Green-based assays to ensure product specificity.[4]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Relative Gene Expression of Tight Junction Genes in Endometrial Epithelial Cells Treated with Hydrocortisone.
| Gene | Treatment | 24 hours (Fold Change ± SD) | 48 hours (Fold Change ± SD) | 72 hours (Fold Change ± SD) |
| CLDN3 | Control (Vehicle) | 1.00 ± 0.07 | 1.00 ± 0.13 | 1.00 ± 0.16 |
| 50 nM Hydrocortisone | - | - | - | |
| 100 nM Hydrocortisone | 1.40 ± 0.12 | 1.69 ± 0.16 | 1.46 ± 0.08 | |
| 200 nM Hydrocortisone | 1.54 ± 0.18 | - | - | |
| ZO-1 | Control (Vehicle) | 1.00 ± 0.02 | 1.00 ± 0.02 | 1.00 ± 0.11 |
| 50 nM Hydrocortisone | - | - | - | |
| 100 nM Hydrocortisone | - | 1.84 ± 0.33 | 2.04 ± 0.27 | |
| 200 nM Hydrocortisone | - | - | - | |
| CDH1 | Control (Vehicle) | 1.00 ± 0.00 | 1.44 ± 0.11 | 1.54 ± 0.13 |
| 50 nM Hydrocortisone | - | 1.70 ± 0.15 | 1.83 ± 0.18 | |
| 100 nM Hydrocortisone | 1.56 ± 0.11 | 1.88 ± 0.17 | 1.93 ± 0.14* | |
| 200 nM Hydrocortisone | - | - | - |
*Data adapted from a study on endometrial epithelial cells.[5][12] Fold changes are relative to the control group at each time point. Dashes indicate data not reported. *p < 0.05 compared to the control group.
Table 2: Log2 Fold Change of Gene Expression in Whole Blood 4 Hours After a 100 mg Hydrocortisone Infusion.
| Gene | Log2 Fold Change | P-value | FDR |
| FKBP5 | 0.429 | < 0.001 | < 0.001 |
| MMP9 | 0.560 | < 0.001 | < 0.002 |
| DSIPI | 0.274 | < 0.001 | < 0.002 |
*Data from a study in patients with Autoimmune Addison's Disease.[14]
RNA-Seq Considerations
For a global, unbiased view of gene expression changes, RNA-Seq is the preferred method.
Logical Framework for RNA-Seq Experimental Design
Key considerations for an RNA-Seq experiment include:
-
Replicates: Use at least three biological replicates for each condition to ensure statistical power.[15]
-
Sequencing Depth: For differential gene expression analysis, a sequencing depth of 20-30 million reads per sample is generally sufficient for bulk RNA-Seq.[16]
-
Controls: Include appropriate vehicle controls and consider time-matched controls for time-course experiments.
-
Data Analysis Pipeline: A robust bioinformatics pipeline is essential for quality control, read alignment, transcript quantification, differential expression analysis, and functional enrichment analysis.[17]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Hydrocortisone BioReagent, cell culture mammalian 50-23-7 [sigmaaldrich.com]
- 10. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coriell.org [coriell.org]
- 12. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Potential Transcriptional Biomarkers to Guide Glucocorticoid Replacement in Autoimmune Addison’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental design for RNA-Seq [support.bioconductor.org]
- 16. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 17. Strategy for RNA-Seq Experimental Design and Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydrocortisone Acetate Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of hydrocortisone (B1673445) acetate (B1210297) in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrocortisone acetate not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound is a lipophilic molecule and has very low intrinsic solubility in water and aqueous buffers.[1][2] Its poor solubility is due to the hydrophobic steroid ring structure.[2] Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) will likely result in a suspension rather than a true solution.
Q2: What is the recommended method for preparing a this compound solution for cell culture?
A2: The most common and effective method is to first dissolve the this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a concentrated stock solution.[3][4] This stock solution can then be diluted with the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause cellular toxicity.
Q3: What is the maximum solubility of this compound in a DMSO/PBS mixture?
A3: The solubility of this compound in a 1:7 solution of DMSO:PBS (pH 7.2) is approximately 0.12 mg/mL.[3] It is important to note that aqueous solutions of this compound, even with a co-solvent, are not recommended for storage for more than one day due to potential stability issues.[3]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound without prior validation. Heating can potentially lead to the degradation of the compound, especially in aqueous solutions.[5] A patent for solubilizing this compound suggests heating an admixture with N-diethanolacetamide on a water bath, but this is for a specific formulation and not a general recommendation for aqueous buffers.
Q5: Are there any alternative solvents I can use if I cannot use DMSO?
A5: Yes, other organic solvents like ethanol and dimethyl formamide (B127407) (DMF) can also be used to prepare stock solutions of this compound.[3][6] The choice of solvent will depend on the specific requirements of your experiment, including cell type and downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms after diluting the DMSO stock solution with aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer/solvent mixture. | - Increase the proportion of the organic co-solvent (e.g., use a 1:4 DMSO:PBS ratio instead of 1:7).- Decrease the final concentration of this compound.- Ensure the stock solution is fully dissolved before dilution.- Add the stock solution to the buffer slowly while vortexing. |
| Inconsistent experimental results. | - Degradation of this compound in the aqueous solution.- Incomplete dissolution of the compound. | - Prepare fresh aqueous solutions of this compound for each experiment.[3][6]- Use a validated method to confirm the concentration of your final solution (e.g., HPLC).- Ensure the initial stock solution is clear and free of any visible particles. |
| Cloudy or hazy appearance of the final solution. | The solubility limit has been exceeded, leading to the formation of a fine precipitate or colloidal suspension. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles (note: this will reduce the actual concentration).- Re-prepare the solution at a lower final concentration. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Solubility | Reference |
| Water | Practically insoluble | [1][7] |
| DMSO | ~10 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [3] |
| Ethanol | Sparingly soluble | [1] |
| 1:7 DMSO:PBS (pH 7.2) | ~0.12 mg/mL | [3] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL (for Cortisone Acetate) | [6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for Cell Culture
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. This is your primary stock solution.
-
-
Prepare a Working Stock Solution (Optional but Recommended):
-
Dilute the primary stock solution with sterile PBS to create a working stock at a lower concentration (e.g., 1 mg/mL). This helps in reducing the final DMSO concentration in your culture medium.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the working stock solution to your cell culture medium to achieve the desired final concentration of this compound.
-
Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Note: Always prepare fresh dilutions of this compound in aqueous buffers immediately before use. Do not store aqueous solutions for extended periods.
Protocol for Stability Testing of this compound by HPLC
This is a general protocol outline. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Methanol (B129727), HPLC grade
-
Phosphate (B84403) buffer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare the this compound solution in the aqueous buffer to be tested at the desired concentration.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample, and if necessary, dilute it with the mobile phase to fall within the concentration range of the standard curve.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The exact ratio may need to be optimized. A gradient elution may be necessary to separate degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 242 nm.[3]
-
Injection Volume: Typically 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples at each time point.
-
Quantify the peak area of this compound in the samples and determine the concentration using the calibration curve.
-
The percentage of this compound remaining at each time point is calculated to determine its stability.
-
Signaling Pathways
Glucocorticoid Receptor (GR) Signaling Pathway
This compound, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the activated GR can modulate gene expression by binding to specific DNA sequences called glucocorticoid response elements (GREs) or by interacting with other transcription factors.[8][9][10]
Caption: Glucocorticoid Receptor Signaling Pathway.
Inhibition of NF-κB Signaling Pathway
A significant anti-inflammatory effect of this compound is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, through the activated GR, can interfere with this process in multiple ways, including by upregulating the expression of IκBα and by directly interacting with NF-κB subunits to prevent their transcriptional activity.[8][11]
Caption: Inhibition of NF-κB Signaling by this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Control of Transdermal Permeation of this compound from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. coriell.org [coriell.org]
- 5. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound [drugfuture.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrocortisone Acetate in Cell Differentiation
Welcome to the technical support center for optimizing hydrocortisone (B1673445) acetate (B1210297) concentration in cell differentiation experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful cell culture outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrocortisone acetate in cell differentiation?
A1: this compound, a synthetic form of cortisol, is lipophilic and diffuses through the cell membrane.[1] Inside the cell, it binds to cytoplasmic glucocorticoid receptors (GR).[1] This binding event triggers a conformational change, activating the receptor. The activated hydrocortisone-GR complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates the transcription of target genes, either by upregulating or downregulating their expression, which in turn influences cellular differentiation pathways.[1]
Q2: What are the general effects of hydrocortisone on different cell lineages?
A2: Hydrocortisone generally promotes the differentiation of various cell types, including endothelial, epithelial, and mesenchymal cells.[2] For instance, it has been shown to increase the rate of differentiation in cultured human osteoblasts and promote the maturation of immature human enterocytes.[3][4] However, its effects can be concentration-dependent and cell-type specific. For example, while it can stimulate adipocyte differentiation markers in mesenchymal stromal cells, high concentrations may inhibit adipogenic differentiation in co-cultures with endothelial cells.[5][6]
Q3: Why is hydrocortisone included in some primary cell culture media?
A3: Hydrocortisone is often included in primary cell culture media for two main reasons. Firstly, in combination with low serum concentrations, it helps to inhibit the overgrowth of contaminating fibroblasts that may be present in the initial cell isolation.[7] While it doesn't eliminate fibroblasts, it slows their proliferation, allowing the desired cell type to dominate the culture.[7] Secondly, hydrocortisone helps maintain cell health and longevity in later passages.[7]
Q4: How should I prepare and store a this compound stock solution?
A4: Due to its poor water solubility, this compound is typically first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[8][9] For example, a 1000X stock can be prepared by dissolving 40 mg of hydrocortisone in 10 ml of 95% ethanol, followed by sterile filtration.[9] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -70°C or below.[8][9] When preparing the final working concentration, the stock solution is further diluted in the cell culture medium.[8]
Troubleshooting Guide
Issue 1: My cells are not differentiating or show low differentiation efficiency after treatment with this compound.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: The optimal concentration of this compound is highly dependent on the cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Titrate the this compound concentration across a range (e.g., 0.1 µM to 10 µM) and assess differentiation using relevant markers. For example, studies have used concentrations ranging from 0.5 µg/ml for mouse embryonic stem cells to 4 µM for human osteoblasts.[4][10]
-
-
Possible Cause: Poor quality or degradation of this compound.
-
Possible Cause: Issues with the basal differentiation medium or other supplements.
Issue 2: I am observing cytotoxicity or a decrease in cell proliferation after adding this compound.
-
Possible Cause: this compound concentration is too high.
-
Solution: High concentrations of glucocorticoids can be cytotoxic to some cell types.[13][14] Perform a dose-response experiment to identify a concentration that promotes differentiation without significantly impacting cell viability. An MTT or similar cytotoxicity assay can be run in parallel with your differentiation experiment.
-
-
Possible Cause: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%.[11][15] Run a vehicle control (medium with the solvent but without this compound) to assess the effect of the solvent alone.
-
Issue 3: I am observing precipitation in my culture medium after adding this compound.
-
Possible Cause: Poor solubility of this compound.
-
Solution: this compound has low water solubility.[8] Ensure that your stock solution is fully dissolved before diluting it into your aqueous cell culture medium. When diluting the stock, add it to the medium drop-wise while gently swirling the plate or flask to ensure proper mixing.[8] Using a more water-soluble form, such as hydrocortisone 21-hemisuccinate sodium salt, can also mitigate this issue.[2]
-
Issue 4: There is significant variability in differentiation between experiments.
-
Possible Cause: Inconsistent cell culture practices.
-
Solution: Consistency is key in differentiation experiments.[16] Use cells of a similar passage number, ensure consistent seeding densities, and maintain a regular media change schedule. Avoid over-passaging your cells as this can lead to chromosomal instability and affect differentiation potential.[16]
-
-
Possible Cause: Degradation of this compound in the medium.
-
Solution: The stability of hydrocortisone in culture medium at 37°C can be limited. For long-term cultures, it is recommended to perform partial media changes with freshly prepared medium containing this compound regularly.[11]
-
Data Presentation
Table 1: Experimentally Determined Concentrations of Hydrocortisone for Cell Differentiation
| Cell Type | Organism | Concentration | Observed Effect |
| Immature Human Enterocytes (H4 cells) | Human | 1 µM | Increased cell-cell junction formation and expression of polarity-associated genes.[3] |
| Embryonic Stem Cell-Derived Definitive Endoderm | Mouse | 0.5 µg/ml | Promoted differentiation towards lung alveolar epithelial type II cells.[10] |
| Osteoblasts | Human | 0 µM to 4 µM | Showed a dose-dependent increase in the rate of cellular differentiation.[4] |
| Mesenchymal Stromal Cells | Human | Not specified | Inhibited expression of bone differentiation markers and stimulated adipocyte differentiation markers.[5] |
| Adipose-Derived Stem Cells (co-cultured with endothelial cells) | Human | "High" vs "Low" levels | High levels of hydrocortisone and EGF inhibited lipid incorporation and increased lipolysis.[6] |
| HeLa Cells | Human | 5 x 10⁻⁸ M - 1 x 10⁻⁶ M | Increased EGF binding; growth inhibitory in serum-supplemented medium.[17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 404.5 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Sterile pipette tips
Methodology:
-
Work in a sterile environment (e.g., a laminar flow hood).
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.045 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[8]
Protocol 2: General Workflow for Optimizing this compound Concentration for Cell Differentiation
Objective: To determine the optimal concentration of this compound for maximizing the differentiation of a specific cell type.
Methodology:
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 24-well or 96-well) in their standard growth medium and allow them to adhere overnight.
-
Preparation of Differentiation Media: Prepare the basal differentiation medium for your cell type. Create a serial dilution of your this compound stock solution to prepare differentiation media with a range of final concentrations (e.g., 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Induction of Differentiation: Aspirate the growth medium from the cells and replace it with the prepared differentiation media containing different concentrations of this compound.
-
Cell Culture and Maintenance: Culture the cells for the desired differentiation period (this can range from days to weeks depending on the cell type). Change the medium every 2-3 days with freshly prepared differentiation media.
-
Assessment of Differentiation: At the end of the culture period, assess the degree of differentiation using appropriate methods:
-
Morphological Analysis: Observe changes in cell morphology using phase-contrast microscopy.
-
Gene Expression Analysis: Analyze the expression of differentiation-specific marker genes using quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: Detect the presence of differentiation-specific proteins using immunocytochemistry, Western blotting, or flow cytometry.
-
Functional Assays: Perform functional assays relevant to the differentiated cell type (e.g., alkaline phosphatase activity for osteoblasts, lipid droplet accumulation for adipocytes).
-
-
Data Analysis: Quantify the results from your assessment methods and plot them against the this compound concentration to determine the optimal dose for maximal differentiation.
Visualizations
Caption: this compound signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. stemcell.com [stemcell.com]
- 3. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocortisone increases the rate of differentiation of cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hydrocortisone on multipotent human mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGF and hydrocortisone as critical factors for the co-culture of adipogenic differentiated ASCs and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. benchchem.com [benchchem.com]
- 9. coriell.org [coriell.org]
- 10. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture [repositorio.univap.br]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. Distinctive effects of hydrocortisone on the modulation of EGF binding and cell growth in HeLa cells grown in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of hydrocortisone acetate in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of hydrocortisone (B1673445) acetate (B1210297) in cell culture applications. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store hydrocortisone acetate for cell culture experiments?
A: Due to its limited solubility in aqueous solutions and potential for degradation, proper preparation and storage are critical.
-
Stock Solution: Prepare a concentrated stock solution in a sterile solvent such as absolute ethanol (B145695) or DMSO. A common stock concentration is 1 mg/mL.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month; at -80°C, it may be stable for up to six months.[1] Always protect the stock solution from light.
-
Working Solution: Immediately before use, thaw an aliquot of the stock solution and dilute it to the final working concentration in your pre-warmed cell culture medium. Ensure the final concentration of the solvent (e.g., ethanol or DMSO) is non-toxic to your cells, typically below 0.1%.
Q2: How stable is this compound in cell culture medium at 37°C?
Q3: What factors can influence the degradation of this compound in my cell culture experiments?
A: Several factors can contribute to the loss of active this compound from your culture medium:
-
Chemical Instability: this compound can undergo hydrolysis in aqueous environments, converting to hydrocortisone, which itself can be further degraded.[3] The pH of the medium and the presence of certain ions can influence this process.
-
Cellular Metabolism: Cells, particularly metabolically active types like hepatocytes, can take up and metabolize hydrocortisone.[4] Hydrocortisone can be converted to its inactive form, cortisone, or be metabolized into other phase I and phase II metabolites.[4]
-
Adsorption: The compound may adsorb to plastic surfaces of cell culture flasks or plates, reducing its effective concentration in the medium.
-
Presence of Serum: Components within fetal bovine serum (FBS) or other supplements, such as esterases, may accelerate the hydrolysis of the acetate ester.
Q4: What are the known degradation products of hydrocortisone?
A: Forced degradation studies of hydrocortisone have identified several products. These can be formed through processes like hydrolysis, oxidation, and dehydration.[3] One of the primary degradation products of this compound is hydrocortisone itself, following the hydrolysis of the 21-acetate ester. Further degradation can lead to various steroid byproducts, including 17-ketosteroid impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound leading to a variable effective concentration. | 1. Prepare fresh this compound-supplemented medium for each experiment. 2. For longer experiments, perform partial media changes with fresh supplement every 2-3 days. 3. Verify the stability of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Loss of expected biological effect over time. | Depletion of active compound due to cellular uptake, metabolism, or chemical degradation. | 1. Increase the frequency of media changes. 2. Consider using a higher initial concentration if cell toxicity is not a concern. 3. Perform a time-course experiment to determine the rate of loss in your specific cell culture system. |
| Precipitate forms when adding stock solution to the medium. | The concentration of this compound exceeds its solubility limit in the medium, or the solvent concentration is too high. | 1. Ensure the stock solution is added to the medium slowly while gently mixing. 2. Pre-warm the cell culture medium before adding the supplement. 3. Decrease the final concentration of the working solution. 4. Ensure the final solvent concentration is minimal (e.g., <0.1%). |
Experimental Protocols
Protocol: Quantifying this compound Stability in Cell Culture Medium by HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium and conditions.
1. Materials and Reagents:
-
This compound standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Perchloric acid or other protein precipitation agent
-
0.22 µm syringe filters
-
HPLC system with a UV detector and a C18 column
2. Experimental Setup:
-
Prepare your complete cell culture medium, including serum and other supplements.
-
Spike the medium with this compound from a stock solution to your desired final concentration (e.g., 5 µg/mL).
-
Aliquot the spiked medium into sterile tubes. Prepare separate sets of tubes for cell-free (to measure chemical degradation) and cell-containing conditions (to measure chemical degradation and cellular effects).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot for analysis.
3. Sample Preparation:
-
To 500 µL of the sampled medium, add 1 mL of cold methanol (or another suitable solvent) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~242 nm
-
Injection Volume: 20 µL
-
Standard Curve: Prepare a standard curve of this compound in the mobile phase at known concentrations to quantify the amount in your samples.
5. Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Calculate the half-life (t½) of this compound under your specific conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
Caption: Simplified degradation and metabolism pathway.
References
- 1. Determination of Hydrocortisone from Topical Cream Using Discovery DSC-Si SPE and Reversed-Phase HPLC-UV [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent hydrocortisone acetate precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling hydrocortisone (B1673445) acetate (B1210297), with a focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrocortisone acetate precipitating out of solution?
This compound is sparingly soluble in water and aqueous buffers. Precipitation commonly occurs when a concentrated stock solution, typically made in an organic solvent like DMSO or ethanol (B145695), is diluted into an aqueous medium such as cell culture media or phosphate-buffered saline (PBS). This happens because the final concentration of the organic solvent may not be high enough to maintain the solubility of this compound in the aqueous environment. Other contributing factors can include the pH of the final solution and storage conditions, especially repeated freeze-thaw cycles.
Q2: What is the best solvent to use for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most common and effective solvents for preparing stock solutions of this compound for in vitro experiments. DMSO can typically dissolve this compound at higher concentrations than ethanol. When choosing a solvent, consider the tolerance of your specific experimental system (e.g., cell line) to residual amounts of the solvent.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure stability and prevent degradation, store stock solutions of this compound at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Q4: For how long can I store the stock solution?
When stored properly in single-use aliquots at -20°C or -80°C, a this compound stock solution in anhydrous DMSO or ethanol can be stable for several months. However, once diluted in an aqueous medium, it is recommended to use the solution fresh and not store it for more than a day.[1]
Troubleshooting Guide: Precipitation Issues
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of the stock solution into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Warm the solution gently in a 37°C water bath. - Vortex or sonicate the solution to aid in redissolution. - Perform a stepwise dilution: first, dilute the DMSO stock into a smaller volume of aqueous media, vortex well, and then add this to the final volume. - Consider preparing a less concentrated stock solution. |
| The stock solution appears cloudy or has visible precipitate after thawing. | The compound has come out of solution at low temperatures. This can be exacerbated by repeated freeze-thaw cycles. | - Warm the vial to room temperature or briefly in a 37°C water bath. - Vortex or sonicate until the solution is clear. - Ensure you are using single-use aliquots to avoid freeze-thaw cycles. |
| Inconsistent experimental results using the same stock solution over time. | The compound may be degrading due to improper storage or handling. | - Discard the old stock solution and prepare a fresh one from solid material. - Ensure the stock solution is stored in tightly sealed vials and protected from light. - Always aliquot new stock solutions into single-use vials. |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Ethanol (95%) | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] |
| Chloroform | Slightly soluble | [2] |
| Water | Practically insoluble | [2] |
| 1:7 DMSO:PBS (pH 7.2) | ~0.12 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve a 10 mg/mL concentration. For example, to prepare 1 mL of stock solution, weigh out 10 mg of this compound.
-
Weighing: Accurately weigh the this compound powder in a suitable container.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder. Vortex the solution vigorously. If the compound does not fully dissolve, you can gently warm the tube to 37°C for a few minutes and/or sonicate until the solution is clear.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into single-use, sterile, and tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of a 1 mg/mL Hydrocortisone Stock Solution in Ethanol for Cell Culture
This protocol is adapted for this compound from a protocol for hydrocortisone.[3]
Materials:
-
This compound (solid powder)
-
Absolute Ethanol (100% EtOH)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Preparation of Primary Stock (1 mg/mL):
-
Weigh 1 mg of this compound powder.
-
Add 1 mL of absolute ethanol.
-
Gently swirl or vortex until the powder is completely dissolved.
-
-
Preparation of Working Stock (e.g., 50 µg/mL):
-
Dilute the primary stock solution into sterile cell culture media. For example, to make a 50 µg/mL working stock, you can add a specific volume of the primary stock to the appropriate volume of media.
-
-
Aliquoting and Storage:
-
Aliquot the working stock solution into single-use sterile tubes.
-
Store the frozen aliquots at -20°C. These should be stable for at least 3-4 months. Avoid repeated freeze-thaw cycles.[3]
-
Mandatory Visualizations
Glucocorticoid Receptor (GR) Signaling Pathway
This compound acts as a synthetic glucocorticoid. Its mechanism of action is mediated through the glucocorticoid receptor.
Caption: Glucocorticoid Receptor (GR) signaling pathway of this compound.
Experimental Workflow: Stock Solution Preparation and Troubleshooting
References
Technical Support Center: Troubleshooting Inconsistent Experimental Results with Hydrocortisone Acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with hydrocortisone (B1673445) acetate (B1210297) treatment.
Section 1: Reagent Preparation and Handling
This section addresses common issues related to the physical and chemical properties of hydrocortisone acetate that can lead to experimental variability.
Q1: My this compound is not dissolving properly. What could be the issue and how can I fix it?
A1: this compound is practically insoluble in water and has limited solubility in ethanol.[1] Incomplete dissolution is a major source of inconsistent results, as the actual concentration in your experiment will be lower than intended.
Troubleshooting Steps:
-
Choose the Right Solvent: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare a high-concentration stock solution.[2][3] this compound is highly soluble in DMSO (80-81 mg/mL).[3]
-
Ensure Solvent Quality: Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[3]
-
Use Physical Aids: Gentle warming in a water bath (not exceeding 37°C) or sonication can help dissolve the compound.[2] Always vortex thoroughly after the compound is in solution.
-
Verify Purity: Impurities in the powder can affect solubility.[2] If issues persist, consider using a new batch or a different supplier and check the certificate of analysis.
Q2: I'm observing precipitation after diluting my DMSO stock solution into an aqueous cell culture medium. How can I prevent this?
A2: This is a common problem when diluting a drug from a high-concentration organic stock into an aqueous medium. The drastic change in solvent polarity causes the poorly water-soluble drug to crash out of the solution.
Troubleshooting Steps:
-
Optimize Dilution: Add the stock solution to the culture medium drop-wise while gently swirling the medium. This helps to disperse the compound more evenly and avoid localized high concentrations that promote precipitation.
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution and add a correspondingly larger volume to your culture medium. Be mindful of the final DMSO concentration.
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[4][5]
-
Consider Formulations: For some applications, specialized formulations using solubilizing agents like cyclodextrins may be necessary to improve aqueous solubility.[6]
Q3: How stable is this compound in stock solutions and culture medium? What are the proper storage conditions?
A3: Improper storage and handling can lead to degradation, reducing the effective concentration of the compound. This compound can undergo hydrolytic degradation in aqueous solutions.[7]
Storage Recommendations:
| Solution Type | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Keep in a tightly sealed container.[3] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3][8] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes.[3][8] |
| In Culture Medium (at 37°C) | 37°C | ~1 week (estimated) | It is best practice to prepare fresh medium for each experiment or for medium changes during longer-term cultures.[9] |
Section 2: Experimental Design and Cellular Responses
Variability in experimental results can often be traced back to the biological system and the specifics of the experimental protocol.
Q4: I am seeing high variability in cellular response between experiments. What are the potential causes?
A4: The effects of glucocorticoids like hydrocortisone are mediated by the glucocorticoid receptor (GR) and can be influenced by a multitude of factors related to cell culture conditions.[10][11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular responses.
Key Factors to Standardize:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Seeding Density: Glucocorticoid response can be cell-density dependent. Ensure consistent seeding density across all wells and experiments.
-
Serum Lot and Concentration: Serum contains endogenous hormones and growth factors that can interfere with or modify the effects of this compound. Test new serum lots for their effect on your assay and use a single, qualified lot for a series of experiments.[13]
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to ensure that the observed effects are due to the this compound and not the solvent.[4][5]
Q5: My results with this compound are different from published results using hydrocortisone. Why?
A5: this compound is the 21-acetate ester of hydrocortisone (cortisol).[3] While it is often used interchangeably, it is technically a prodrug. It requires intracellular esterases to cleave the acetate group to release the active hydrocortisone.
Key Differences:
| Feature | Hydrocortisone (Cortisol) | This compound |
| Activity | Biologically active form.[14] | Prodrug, requires enzymatic conversion to hydrocortisone. |
| Potency Conversion | 100 mg | ~112 mg (for equivalent hydrocortisone)[15] |
| Application | Primarily for internal use.[15] | Often used in topical/cutaneous applications.[15] |
| Cellular Uptake | Direct uptake. | Uptake followed by intracellular conversion. |
The rate and efficiency of this conversion can vary between cell types, which may lead to different effective intracellular concentrations and, consequently, different biological responses compared to direct treatment with hydrocortisone.
Q6: I'm observing unexpected cytotoxicity or inhibition of cell growth. Is this normal?
A6: Yes, this is a known effect. While often used for its anti-inflammatory properties, hydrocortisone can have anti-proliferative effects and can induce apoptosis (programmed cell death), particularly at higher concentrations or with prolonged exposure.[16][17][18]
-
Dose-Dependence: The effects of hydrocortisone on cell viability and proliferation are often dose-dependent. Low concentrations might support cell viability or have minimal effects, while high concentrations can be inhibitory.[19][20][21]
-
Cell Type Specificity: The cytotoxic threshold varies significantly between different cell types.
-
Mechanism: At high concentrations, the hydrocortisone-glucocorticoid receptor complex can initiate the intrinsic pathway of apoptosis.[18]
If cytotoxicity is confounding your experiment, perform a dose-response curve to determine the optimal concentration that provides the desired biological effect with minimal impact on cell viability.
Section 3: Mechanism of Action and Signaling
Understanding the underlying signaling pathway is crucial for interpreting experimental results and troubleshooting unexpected outcomes.
Q7: What is the primary mechanism of action for this compound?
A7: this compound acts by modulating gene expression through the glucocorticoid receptor (GR).[22]
Signaling Pathway Overview:
-
Entry and Conversion: The lipophilic this compound diffuses across the cell membrane. In the cytoplasm, it is converted by esterases to active hydrocortisone.
-
GR Binding: Hydrocortisone binds to the GR, which is located in the cytoplasm in a complex with chaperone proteins.[10][12]
-
Translocation: Ligand binding causes a conformational change, dissociation of chaperones, and translocation of the hydrocortisone-GR complex into the nucleus.[10][22]
-
Gene Regulation: In the nucleus, the GR complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[11] This can either activate (transactivation) or repress (transrepression) gene transcription.[11][16]
-
Anti-inflammatory Effects: It upregulates anti-inflammatory proteins and represses pro-inflammatory genes like those for cytokines and chemokines.[22]
-
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for in vitro experiments.
Materials:
-
This compound (MW: 404.50 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculation: To make 1 mL of a 10 mM stock solution, you will need 4.045 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 404.50 g/mol * 1000 = 4.045 mg
-
-
Preparation: In a sterile environment (e.g., a biosafety cabinet), weigh out 4.045 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into single-use, sterile tubes. Store at -20°C for up to one month or -80°C for longer-term storage.
Protocol 2: Quality Control by HPLC (Example Conditions)
Objective: To verify the concentration and purity of a this compound stock solution. (Conditions are illustrative and should be optimized).
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[6][23] |
| Mobile Phase | Acetonitrile:Water or Methanol:Acetonitrile:Water mixture[6][23] |
| Flow Rate | 1.0 - 2.0 mL/min[6][23] |
| Detection (UV) | ~238-242 nm[6] |
| Column Temperature | 30°C[6] |
| Injection Volume | 10 - 20 µL[6][23] |
Procedure:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Dilute an aliquot of your experimental stock solution to fall within the linear range of the standard curve.
-
Run the standards and the diluted sample on the HPLC system.
-
Compare the peak area of your sample to the standard curve to determine its concentration and assess purity by identifying any unexpected peaks.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Validation of a New RP-HPLC Method for Determination of this compound Complexed with HPβCD in a Oral Liquid Pharmaceutical Preparation - MedCrave online [medcraveonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mutually antagonistic effects of hydrocortisone and retinyl acetate on envelope competence in cultured malignant human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fagroncompoundingservices.be [fagroncompoundingservices.be]
- 16. Corticosteroid - Wikipedia [en.wikipedia.org]
- 17. ebm-journal.org [ebm-journal.org]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Hydrocortisone at stress-associated concentrations helps maintain human heart rate variability during subsequent endotoxin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of hydrocortisone on the production and glycosylation of an Fc-fusion protein in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of this compound? [synapse.patsnap.com]
- 23. Analytical method development and determination of this compound and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of hydrocortisone acetate in solution for long-term studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for improving and assessing the stability of hydrocortisone (B1673445) acetate (B1210297) in solution for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of hydrocortisone acetate in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light, and the presence of certain excipients. The ester group is susceptible to hydrolytic degradation, and the steroid structure can undergo oxidation.[1][2][3] For optimal stability, it is crucial to store solutions in a cool, dry place, away from direct sunlight and heat.[4]
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: this compound generally shows maximum stability in the acidic pH range. For instance, some studies suggest that a pH of 3.5 can provide a stable environment, particularly when using co-solvents like propylene (B89431) glycol.[5] The degradation rate is known to be pH-dependent, with instability observed in highly acidic or basic conditions.[1][6]
Q3: What are the common degradation pathways for this compound?
A3: this compound can degrade through several pathways. The most common is the hydrolysis of the C21-acetate ester to form hydrocortisone.[1][2] Other pathways include oxidation of the C20-keto-21-hydroxyl group, which can lead to the formation of 21-dehydrohydrocortisone.[7][8] Isomerization is also a possibility, where the acetate group migrates.[9]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: The use of antioxidants can be complex. While oxidation is a known degradation pathway, some studies have found that common antioxidants do not necessarily improve stability and, in some cases, may even have an adverse effect.[5] The effectiveness of an antioxidant is highly dependent on the specific formulation, including the solvent system and other excipients present. Therefore, any antioxidant use should be preceded by thorough validation studies.
Q5: What are the recommended storage conditions for long-term studies?
A5: For long-term preservation of its stability, this compound solutions should be stored in tightly sealed containers, protected from light.[4] Refrigerated temperatures (e.g., 2-8°C) are generally recommended to slow down degradation kinetics.[10][11] The ideal storage temperature range is often cited as between 15°C and 30°C for the solid compound, but for solutions, cooler temperatures are preferable.[4]
Troubleshooting Guide
Problem 1: I'm observing precipitation or crystallization in my stored this compound solution.
-
Possible Cause: The concentration of this compound may exceed its solubility in the chosen solvent system, especially if the temperature fluctuates. This compound has low solubility in water.[12]
-
Solution:
-
Verify Solubility: Ensure your target concentration is below the saturation point in your vehicle at the intended storage temperature.
-
Use Co-solvents: Incorporate co-solvents like ethanol, propylene glycol, or glycerin to increase solubility.[5] Propylene glycol has been shown to be a suitable solvent for creating stable solutions.[5]
-
Re-dissolve: Gently warm the solution while stirring to re-dissolve the precipitate, but be cautious as elevated temperatures can accelerate chemical degradation.[5]
-
Filter: If you suspect foreign particulate matter, filter the solution through a suitable, non-reactive filter (e.g., 0.45 µm).[13]
-
Problem 2: My HPLC analysis shows extra peaks that are increasing over time, indicating degradation.
-
Possible Cause: Your solution is undergoing chemical degradation. The appearance of a peak corresponding to hydrocortisone is a common indicator of the hydrolysis of the acetate ester.[1]
-
Solution:
-
Control pH: Measure the pH of your solution. If it is neutral or alkaline, adjust it to an acidic pH (e.g., 3.5-5.5) using a suitable buffer system (e.g., citrate (B86180) or acetate buffer).[5][11]
-
Protect from Light: Ensure your storage vials are amber-colored or otherwise protected from light, as photolytic degradation can occur.[14]
-
Lower Storage Temperature: Move your samples to a refrigerated environment (2-8°C) to significantly slow the rate of degradation.[10]
-
De-gas Solvents: If you suspect oxidation, de-gassing your solvents before preparation by sparging with nitrogen can help minimize dissolved oxygen.
-
Problem 3: I'm seeing inconsistent results in my cell-based assays using the this compound solution.
-
Possible Cause: Inconsistent results can stem from the degradation of the active compound, leading to a lower effective concentration than intended. High variability can also be caused by issues with the formulation itself.[15]
-
Solution:
-
Prepare Fresh Solutions: For sensitive experiments, prepare the this compound solution fresh before each use from a validated stock solution.
-
Conduct a Stability Study: Perform a short-term stability study under your specific experimental conditions (e.g., in your cell culture media at 37°C) to understand how quickly the compound degrades.
-
Quantify Concentration: Use a validated analytical method like HPLC to confirm the concentration of your solution before use in critical experiments.[16]
-
Data Presentation: Stability of Corticosteroids
The following tables summarize key stability data points found in the literature.
Table 1: Effect of pH on the Degradation of Hydrocortisone-21-Acetate in Aqueous Solution
| pH | First-Order Degradation Rate Constant (k) x 10³ (day⁻¹) |
| 1.2 | 1.85 |
| 2.2 | 0.81 |
| 3.2 | 0.40 |
| 4.2 | 0.35 |
| 5.2 | 0.46 |
| 6.2 | 0.98 |
| 7.2 | 3.32 |
| 8.2 | 11.50 |
| 9.2 | 28.90 |
Data derived from a study on the hydrolytic degradation of hydrocortisone-21-acetate at 30°C, demonstrating maximum stability at approximately pH 4.2.[1]
Table 2: Stability of Hydrocortisone Succinate (1 mg/mL) Under Different Storage Conditions
| pH | Storage Temperature | % Initial Concentration Remaining (Day 14) |
| 5.5 | Refrigerated (3-7°C) | > 92% |
| 6.5 | Refrigerated (3-7°C) | > 92% |
| 7.4 | Refrigerated (3-7°C) | > 92% |
| 5.5 | Room Temp (21°C) | Degraded (<90%) |
| 6.5 | Room Temp (21°C) | Degraded (<90%) |
This table illustrates the critical role of temperature in maintaining the stability of a hydrocortisone ester solution.[11]
Experimental Protocols
Protocol: Long-Term Stability Study of a this compound Solution
This protocol outlines a typical experiment to assess the long-term chemical stability of a this compound solution.
1. Materials and Equipment:
-
This compound (USP grade)
-
Solvent/Vehicle (e.g., water, buffer, propylene glycol)
-
Calibrated pH meter
-
HPLC system with UV detector (e.g., Agilent 1050)[10]
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)[16][18]
-
Volumetric flasks and pipettes
-
Amber glass storage vials
-
Temperature-controlled stability chambers/refrigerators
2. Preparation of Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired solvent system (e.g., 50% v/v propylene glycol in a 50mM citrate buffer, pH 4.0).
-
Dissolve the this compound in a small amount of the organic co-solvent (if any) first, then add the aqueous component incrementally to the final volume. Use sonication if necessary to ensure complete dissolution.[16]
-
Confirm the final pH of the solution.
-
Filter the final solution through a 0.45 µm filter into a clean container.
3. Stability Study Setup:
-
Aliquot the solution into multiple amber glass vials, ensuring a tight seal.
-
Establish the initial concentration (T=0) by immediately analyzing at least three separate vials using the HPLC method described below.
-
Place the remaining vials into storage under the desired conditions (e.g., 5°C ± 3°C for refrigerated and 25°C ± 2°C / 60% ± 5% RH for room temperature).
4. HPLC Analysis Method (Example):
-
Mobile Phase: Isocratic mixture of Methanol:Water (60:40 v/v).[1]
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 20 µL.[13]
-
Standard Preparation: Prepare a standard curve of this compound in the mobile phase at concentrations bracketing the expected sample concentration.
5. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), withdraw three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze each sample by HPLC.
-
Calculate the concentration of this compound remaining in each sample against the T=0 value. A preparation is typically considered stable if it retains >90% of its initial concentration.[11]
-
Record the appearance of any new peaks, calculating their area as a percentage of the total peak area to monitor degradation products.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
- 3. ovid.com [ovid.com]
- 4. This compound: Chemical Properties, Applications, and Storage in Modern Pharmaceuticals_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 11. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Transdermal Permeation of this compound from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crsubscription.com [crsubscription.com]
- 14. Development and Validation of a Stability Indicating RP-HPLC Method for this compound Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijsdr.org [ijsdr.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of hydrocortisone (B1673445) acetate (B1210297) as a supplement in cell culture. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hydrocortisone acetate in cell culture?
A1: this compound is a synthetic glucocorticoid used as a supplement in various cell culture media. Its primary functions include:
-
Supporting Growth and Differentiation: It promotes the proliferation and differentiation of a wide range of cell types, including endothelial, epithelial, and mesenchymal cells.[1]
-
Inhibiting Fibroblast Overgrowth: In primary cell cultures, hydrocortisone, often in combination with low serum concentrations, can slow the proliferation of contaminating fibroblasts, allowing the desired cell type to dominate the culture.[2]
-
Anti-inflammatory and Immunosuppressive Effects: As a corticosteroid, it can modulate cellular responses, which is critical in studies involving immune cells or inflammatory processes.[1]
Q2: Why does my this compound solution appear cloudy or form a precipitate when added to the culture medium?
A2: this compound has very low solubility in water and aqueous solutions like cell culture media.[3] Precipitation is a common issue and can be caused by:
-
Poor Solubility: The compound is hydrophobic and tends to fall out of solution when diluted in an aqueous environment.
-
Temperature Shifts: Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C water bath) can cause dissolved solutes to precipitate.[4][5]
-
High Concentration: Adding a highly concentrated stock solution directly to the medium without proper mixing can lead to localized high concentrations and immediate precipitation.
-
Interactions with Media Components: Components in the media, such as salts and proteins, can interact with the this compound and reduce its solubility.[6][7]
Q3: Is the this compound supplement a potential source of contamination in my cell culture?
A3: While the this compound powder itself is unlikely to be a source of contamination if purchased from a reputable supplier, the process of preparing and using the supplement can introduce contaminants. The primary risks of contamination are associated with:
-
Non-sterile Handling: Preparing stock solutions on an open bench instead of in a sterile biosafety cabinet.
-
Contaminated Equipment: Using non-sterile glassware, pipette tips, or filter sterilization systems.
-
Improper Storage: Storing stock solutions in a way that compromises their sterility.
-
Repeated Use of a Single Stock Bottle: Frequent opening and closing of a stock solution bottle increases the risk of introducing airborne contaminants.[8][9]
Q4: How stable is this compound in my cell culture medium at 37°C?
A4: The stability of hydrocortisone in culture medium at 37°C is limited. While it may be stable for a few days, it is generally recommended to add fresh hydrocortisone with each medium change, especially for long-term cultures.[10] Some studies have shown that hydrocortisone can degrade by 7% to 26% in 24 hours when incubated in the presence of fecal bacteria at 37°C, suggesting that cellular metabolism and other components can contribute to its degradation.[11] For critical experiments, it is best to replenish it regularly.
Q5: Can I use an alternative to this compound?
A5: The choice of an alternative depends on the specific application and cell type. Other glucocorticoids like hydrocortisone (cortisol) or dexamethasone (B1670325) are sometimes used. However, they may have different potencies and effects on your cells. If the goal is to inhibit fibroblast growth, other methods or reagents might be available. It is recommended to consult the literature for your specific cell type to determine if a suitable alternative has been validated.
Troubleshooting Guides
Issue 1: Precipitate Formation in Culture Medium
-
Symptom: Visible particles, cloudiness, or a thin film on the surface of the cell culture medium after adding this compound.
-
Troubleshooting Steps:
-
Review Dilution Method: Avoid adding the concentrated stock solution directly to the bulk medium. Instead, pre-dilute the stock in a small volume of medium and then add it dropwise to the final volume while gently swirling.
-
Warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound supplement.
-
Check Stock Solution: Examine your frozen stock solution after thawing. If you see crystals, gently warm the vial and vortex to redissolve before use.
-
Lower Final Concentration: Your target concentration may be too high for the specific medium and serum combination. Try reducing the final concentration to the lowest effective level for your cell type.
-
Use a More Soluble Form: Consider using a more water-soluble form of hydrocortisone, such as hydrocortisone 21-hemisuccinate, if your experimental design allows.[1]
-
Issue 2: Unexpected Changes in Cell Morphology or Growth Rate
-
Symptom: Cells appear stressed, have an altered morphology, or their proliferation rate decreases or increases unexpectedly after the addition of this compound.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations for the stock solution and final working concentration. An incorrect concentration can have significant effects on cell behavior. Hydrocortisone can induce cell spreading in some cell types.[12]
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. High concentrations of corticosteroids can be inhibitory to some cells, while low concentrations may be stimulatory.[13][14][15]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO or ethanol) in your culture medium is non-toxic to your cells (typically <0.1% for DMSO).[16][17]
-
Adaptation Period: Some cell lines may require a period of adaptation to the presence of new supplements. Monitor the cells over several passages to see if their morphology and growth rate stabilize.
-
Issue 3: Suspected Microbial Contamination After Using Supplement
-
Symptom: Turbidity, color change of the medium, or visible microorganisms under the microscope after adding the this compound supplement.
-
Troubleshooting Steps:
-
Quarantine and Test: Immediately quarantine the suspected contaminated cultures.
-
Test Stock Solution for Sterility: Perform a sterility test on your this compound stock solution. A common method is to add a small aliquot of the stock solution to a sterile tube of antibiotic-free culture medium and incubate it at 37°C for several days, observing for any signs of microbial growth.
-
Review Aseptic Technique: Re-evaluate your entire workflow for preparing and adding the supplement, from powder to final culture. Ensure all steps are performed in a certified biosafety cabinet using sterile techniques.
-
Prepare Fresh Stock: Discard the potentially contaminated stock solution and prepare a fresh, sterile stock solution following a validated protocol.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | Very poorly soluble (~10 µg/mL at 37°C) | [18] (from a related compound) |
| Ethanol (B145695) (95%) | Slightly soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
| DMSO | ~60 mg/mL | [19] |
Table 2: Recommended Working Concentrations for Hydrocortisone
| Cell Type | Recommended Concentration | Reference |
| Mesothelial cells | 400 ng/mL | [20] |
| Human Skin Fibroblasts | 0.0001 - 10 µg/mL (stimulatory) | [13] |
| Chinese Hamster Ovary (CHO) cells | Dose-dependent effects on growth and viability | [15] |
| HEp-2 (laryngeal carcinoma) cells | 0.5 - 2.5 µM | [21] |
| Mouse Epidermal Cells | 0.4 pg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Sterile Stock Solution of this compound in Ethanol
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Absolute ethanol (200 proof, sterile)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, cryovials for aliquoting
Methodology:
-
Work in a Biosafety Cabinet: Perform all steps under sterile conditions in a certified Class II biosafety cabinet.
-
Weighing: Carefully weigh out 10 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile absolute ethanol to the tube. Vortex vigorously until the powder is completely dissolved. Gentle warming in a sterile water bath (not exceeding 37°C) may aid dissolution.
-
Sterile Filtration: Draw the dissolved solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquoting: Dispense the sterile-filtered solution into sterile cryovials in appropriate working volumes (e.g., 100 µL or 500 µL). Aliquoting prevents repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.
-
Storage: Store the aliquots at -20°C. Properly stored, the stock solution should be stable for several months.
Protocol 2: Sterility Testing of this compound Stock Solution
Objective: To confirm that the prepared stock solution is free from microbial contamination.
Materials:
-
Aliquot of the prepared this compound stock solution
-
Sterile culture vessel (e.g., T-25 flask or 6-well plate)
-
Complete cell culture medium without antibiotics
-
Cell culture incubator (37°C, 5% CO₂)
Methodology:
-
Prepare Test Culture: Add 5 mL of complete cell culture medium (without any antibiotics) to a T-25 flask.
-
Inoculate with Stock Solution: Add a small volume (e.g., 5-10 µL) of your this compound stock solution to the medium.
-
Incubate: Place the flask in a 37°C incubator with 5% CO₂.
-
Observe for Contamination: Visually inspect the medium daily for at least 3-5 days. Look for:
-
Turbidity: Cloudiness of the medium, indicating bacterial or yeast growth.
-
Color Change: A rapid shift in the pH indicator (e.g., phenol (B47542) red turning yellow), suggesting bacterial growth.
-
Filamentous Growth: Visible fungal mycelia.
-
-
Microscopic Examination: At the end of the incubation period, examine a sample of the medium under a microscope to check for any visible microorganisms.
-
Interpretation: If no signs of growth are observed, the stock solution is considered sterile and safe for use. If any growth is detected, discard the entire stock and prepare a new, sterile batch.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway of glucocorticoids like hydrocortisone.
Caption: Classical genomic signaling pathway of hydrocortisone.
References
- 1. stemcell.com [stemcell.com]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Hydrocortisone stability in human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of hydrocortisone on cell morphology in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of elevated temperature and hydrocortisone addition on the proliferation of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of hydrocortisone on the production and glycosylation of an Fc-fusion protein in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | Annexin A | TargetMol [targetmol.com]
- 20. coriell.org [coriell.org]
- 21. biorxiv.org [biorxiv.org]
adjusting hydrocortisone acetate dosage for different cell passage numbers
This guide provides technical support for researchers using hydrocortisone (B1673445) acetate (B1210297) in cell culture, focusing on the critical aspect of adjusting dosage in response to increasing cell passage numbers.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust hydrocortisone acetate dosage for different cell passage numbers?
Continuous subculturing can lead to significant physiological and genetic changes in cell lines. This phenomenon, often leading to cellular senescence, can alter the cells' response to external stimuli, including this compound. Key factors include:
-
Cellular Senescence: As cells are passaged, they can enter a state of irreversible growth arrest known as senescence.[1][2] Senescent cells exhibit altered morphology and changes in gene expression, including the Senescence-Associated Secretory Phenotype (SASP), which can be modulated by glucocorticoids.[3][4]
-
Altered Receptor Expression: The expression levels of the glucocorticoid receptor (GR), which hydrocortisone binds to, can change with increasing passage number.[5][6] A decrease in GR expression would reduce the cell's sensitivity to hydrocortisone, potentially requiring a higher concentration to achieve the desired effect.
-
General Phenotypic Drift: With repeated passaging, cell lines can undergo changes in doubling time, plating efficiency, and overall gene expression patterns, leading to inconsistent responses to treatment.[7]
Q2: What are the primary cellular changes with increasing passage that affect hydrocortisone response?
The most significant change is the induction of cellular senescence . This is not merely an aging process but an active cellular program characterized by:
-
Cell Cycle Arrest: Senescent cells cease to divide due to the upregulation of cyclin-dependent kinase inhibitors like p21 and p16.[1][2]
-
Morphological Changes: Cells often become larger, flatter, and may display increased activity of senescence-associated β-galactosidase (SA-β-gal).[4]
-
Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and proteases (like IL-6 and IL-8), which can alter the tissue microenvironment.[3][8] Glucocorticoids are known to suppress components of the SASP.[3][4]
These changes can fundamentally alter the signaling pathways that hydrocortisone influences, making dosage adjustments necessary to maintain experimental consistency.
Q3: What is a typical starting concentration for this compound in cell culture?
A universal starting concentration does not exist, as the optimal dose is highly dependent on the cell type and the desired biological effect. However, common concentrations used in various culture media supplements range from approximately 0.1 µg/mL to 1 µg/mL (approx. 0.25 µM to 2.5 µM). For example, some commercial media kits use a 200X stock solution of 96 µg/mL.[9][10]
Crucially, the optimal concentration should always be determined empirically for your specific cell line and experimental goals using a dose-response experiment.
Q4: How often should the optimal this compound dosage be re-evaluated?
It is good practice to re-evaluate the dosage under the following circumstances:
-
When thawing a new vial of cells, especially if its passage number is significantly different from the previous stock.
-
At regular, defined passage intervals (e.g., every 5-10 passages).
-
If you observe a decline in the expected biological response or see increased variability in your results.
Troubleshooting Guide
Issue 1: I'm observing a decreased or inconsistent response to hydrocortisone at high cell passage numbers.
-
Potential Cause: This is a classic sign of cellular senescence or phenotypic drift. The cells may have reduced glucocorticoid receptor (GR) expression or altered downstream signaling pathways, making them less sensitive to the previously established optimal dose.
-
Solution:
-
Verify Cell Passage: Confirm that you are working within the recommended passage number range for your cell line.
-
Perform a Dose-Response Analysis: Use your high-passage cells to run a new dose-response curve to determine if a higher concentration of hydrocortisone is needed to elicit the desired effect.
-
Use Lower Passage Cells: The most reliable solution is to thaw a new, lower-passage vial of cells from your master cell bank to ensure consistency.
-
Issue 2: My cells show increased signs of stress or death after treatment with hydrocortisone at later passages.
-
Potential Cause: Senescent cells can sometimes become more sensitive to certain chemical stressors. The previously safe concentration might now be cytotoxic.
-
Solution:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion, or LDH assay) across a range of hydrocortisone concentrations on your high-passage cells.
-
Lower the Concentration: Based on the cytotoxicity data, determine a new, non-toxic optimal concentration.
-
Check Media Components: Ensure that the hydrocortisone stock solution is prepared correctly. Stock solutions are often prepared in DMSO or ethanol, and the final solvent concentration in the media should be non-toxic (typically <0.1% for DMSO).[11]
-
Issue 3: There is high variability in results between different experimental batches.
-
Potential Cause: This issue frequently arises from using cells across a wide range of passage numbers between experiments. An experiment performed with cells at passage 5 may yield very different results from the same experiment using cells at passage 25.
-
Solution:
-
Standardize Passage Window: Define and strictly adhere to a narrow passage number window for all related experiments (e.g., always use cells between passage 8 and 15).
-
Document Everything: Keep meticulous records of the passage number for every experiment performed. This will help you identify if passage number is a confounding variable in your data analysis.
-
Data Presentation
The following table provides an illustrative example of how the effective concentration (EC50) of this compound required to achieve a specific biological outcome (e.g., 50% suppression of IL-6) might change with an increased cell passage number.
| Cell Passage Number | This compound EC50 (nM) for IL-6 Suppression | Cell Viability at EC50 | Doubling Time (Hours) |
| Low Passage (P5) | 15 nM | >95% | 24 ± 2 |
| Mid Passage (P15) | 22 nM | >95% | 28 ± 3 |
| High Passage (P25) | 45 nM | >90% | 35 ± 4 |
| Note: This data is for illustrative purposes only. Actual values must be determined experimentally. |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration Across Cell Passages
Objective: To empirically determine and compare the optimal concentration of this compound for a specific biological endpoint in low-passage versus high-passage cells.
Methodology:
-
Cell Culture:
-
Culture two populations of your target cell line: a low-passage (e.g., P5) and a high-passage (e.g., P25) group.
-
Seed cells into appropriate multi-well plates (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.[11]
-
Perform serial dilutions of the stock solution in your complete cell culture medium to create a range of working concentrations. A typical range might span from 1 nM to 10 µM. Include a vehicle-only control (medium with the same final concentration of solvent).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
Treat both the low-passage and high-passage plates simultaneously.
-
-
Incubation:
-
Incubate the cells for a period relevant to your biological endpoint (e.g., 24, 48, or 72 hours). This time should be based on previous literature or preliminary experiments.
-
-
Assessment of Cellular Response:
-
Choose an assay that quantifies your desired biological effect. Examples include:
-
Gene Expression: For anti-inflammatory effects, measure the mRNA levels of a target gene (e.g., IL-6, COX-2) using RT-qPCR.
-
Protein Secretion: Measure the concentration of a secreted protein (e.g., IL-6) in the culture supernatant using ELISA.
-
Cell Proliferation: Assess cell growth using an MTT, WST-1, or cell counting assay.
-
-
Simultaneously, it is advisable to assess cell viability to ensure the tested concentrations are not cytotoxic.
-
-
Data Analysis:
-
Plot the cellular response against the logarithm of the this compound concentration for both low- and high-passage cells.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 (half-maximal effective concentration) for each passage group.
-
Compare the EC50 values to determine if a significant shift in potency has occurred with increased passage.
-
Visualizations
Caption: Simplified Glucocorticoid Receptor (GR) signaling pathway.
Caption: Experimental workflow for dosage optimization across passages.
Caption: Logical relationship between cell passage and dosage adjustment.
References
- 1. Influence of Glucocorticoids on Cellular Senescence Hallmarks in Osteoarthritic Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Glucocorticoids Suppress Selected Components of the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Senescence and Central Regulators of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor over-expression promotes human small cell lung cancer apoptosis in vivo and thereby slows tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of Cell- and Gene-Specific Transcriptional Regulation by the Glucocorticoid Receptor | PLOS Genetics [journals.plos.org]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prednisolone suppresses adriamycin-induced vascular smooth muscle cell senescence and inflammatory response via the SIRT1-AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. STEMCELL Technologies Hydrocortisone Stock Solution, Size: 3 mL, Quantity: | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Hydrocortisone Acetate Resistance in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to hydrocortisone (B1673445) acetate (B1210297) in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome hydrocortisone acetate resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic corticosteroid that acts as an anti-inflammatory and immunosuppressive agent.[1] It functions by binding to the cytoplasmic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes.[1] This process leads to the inhibition of pro-inflammatory pathways and a reduction in the immune response.[2][3]
Q2: What are the common mechanisms of this compound resistance in cell lines?
Resistance to this compound, and glucocorticoids in general, can arise from several molecular changes within the cell:
-
Reduced Glucocorticoid Receptor (GR) Expression: A decrease in the amount of GR protein means there are fewer receptors to bind to this compound, thus diminishing its effect.[4][5]
-
Changes in GR Isoforms: The expression of different GR isoforms, such as GRβ which does not bind glucocorticoids and can inhibit the function of the active GRα isoform, can lead to resistance.
-
Impaired GR Nuclear Translocation: For the GR-hydrocortisone complex to function, it must move from the cytoplasm into the nucleus.[1] Defects in this translocation process can prevent the complex from reaching its target genes.
-
Activation of Pro-survival Signaling Pathways: Pathways such as the MAPK and PI3K/Akt/mTOR signaling cascades can promote cell survival and override the pro-apoptotic effects of glucocorticoids.
-
Increased Expression of Anti-apoptotic Proteins: Elevated levels of proteins like BCL2 and MCL1 can block the cell death signals initiated by this compound.
-
Epigenetic Modifications: Changes in the methylation of DNA or modifications to histone proteins can silence the genes that are normally activated by the GR, leading to resistance.[6]
Q3: How can I determine if my cell line is resistant to this compound?
You can assess the sensitivity of your cell line to this compound through several experimental approaches:
-
Cell Viability/Proliferation Assays (e.g., MTT, BrdU): By treating your cells with a range of this compound concentrations, you can determine the IC50 value, which is the concentration required to inhibit cell growth by 50%. A significantly higher IC50 value compared to sensitive cell lines indicates resistance.[7][8]
-
Gene Expression Analysis (qRT-PCR): Measure the expression of known glucocorticoid-responsive genes, such as FKBP5 and PER1.[9] In resistant cells, you will observe a blunted or absent induction of these genes in response to this compound treatment.
-
Reporter Gene Assays: Use a luciferase reporter construct containing glucocorticoid response elements (GREs). In sensitive cells, this compound will induce luciferase expression, while this response will be diminished in resistant cells.[2][10]
-
GR Nuclear Translocation Assay (Immunofluorescence): Visualize the location of the GR within the cells using immunofluorescence microscopy. In sensitive cells, the GR will translocate from the cytoplasm to the nucleus upon this compound treatment.[11][12] This translocation may be impaired in resistant cells.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting this compound resistance in your cell line experiments.
Problem: My cells are not responding to this compound treatment as expected.
Step 1: Confirm Experimental Setup and Reagents
-
Verify this compound Integrity: Ensure that your this compound stock solution is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
Check Cell Culture Conditions: Confirm that the cell line is healthy, free from contamination, and growing under optimal conditions.
-
Optimize Treatment Conditions: Ensure that the concentration range and duration of this compound treatment are appropriate for your cell line and experimental endpoint.
Step 2: Assess Glucocorticoid Receptor (GR) Status
-
Measure GR Expression: Use Western blotting or qRT-PCR to determine the expression level of the glucocorticoid receptor (GRα) in your cell line. Low or absent expression is a common cause of resistance.
-
Evaluate GR Nuclear Translocation: Perform an immunofluorescence assay to visualize the subcellular localization of the GR with and without this compound treatment. A lack of nuclear translocation upon treatment indicates a potential mechanism of resistance.
Step 3: Investigate Downstream Signaling Pathways
-
Analyze Expression of GR Target Genes: Use qRT-PCR to measure the induction of glucocorticoid-responsive genes (e.g., FKBP5, GILZ). A lack of induction points to a block in the signaling pathway downstream of GR activation.
-
Examine Pro-survival Pathways: Assess the activation status of key proteins in the MAPK and PI3K/Akt signaling pathways using Western blotting. Hyperactivation of these pathways can confer resistance.
Step 4: Consider Strategies to Overcome Resistance
-
Co-treatment with Other Agents:
-
MAPK Inhibitors: If the MAPK pathway is activated, co-treatment with a specific inhibitor may restore sensitivity.
-
PI3K/Akt/mTOR Inhibitors: Similarly, inhibitors of this pathway can be effective in overcoming resistance.
-
BH3 Mimetics (e.g., Venetoclax): These drugs can overcome resistance mediated by anti-apoptotic BCL2 family proteins.
-
DNA Demethylating Agents (e.g., 5-azacytidine): If epigenetic silencing is suspected, these agents may restore the expression of key GR target genes.
-
-
Gene Expression Modulation:
-
miRNA Modulation: In some cases, specific microRNAs (e.g., miR-145) have been shown to influence glucocorticoid sensitivity.
-
GR Overexpression: If GR expression is low, transiently or stably overexpressing GRα may restore responsiveness.
-
Data Presentation
Table 1: Example IC50 Values for Hydrocortisone in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (mM) after 48h | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | 2.11 ± 0.05 | [7][8] |
| MCF-7 | Breast Adenocarcinoma | 2.73 ± 0.128 | [7][8] |
| HEK293 | Kidney Epithelial | 12 ± 0.6 | [7][8] |
Table 2: Troubleshooting Experimental Outcomes
| Observation | Potential Cause | Suggested Action |
| High IC50 value for this compound. | Intrinsic or acquired resistance. | Proceed to investigate GR status and downstream signaling. |
| Low or absent GRα protein/mRNA levels. | Reduced GR expression. | Consider GR overexpression experiments or alternative therapeutic strategies. |
| GR remains in the cytoplasm after treatment. | Impaired nuclear translocation. | Investigate proteins involved in nuclear import/export. |
| No induction of GR target genes (e.g., FKBP5). | Block in GR signaling pathway. | Assess GR nuclear translocation and activation of inhibitory pathways. |
| High levels of phosphorylated ERK or Akt. | Activation of pro-survival pathways. | Co-treat with specific inhibitors for these pathways. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to attach overnight.[13]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[14] Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the 96-well plate with medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
IC50 Calculation: Normalize the absorbance values to the vehicle control and plot the percentage of inhibition against the logarithm of the drug concentration. Use non-linear regression to determine the IC50 value.[15]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for GR Target Gene Expression
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 6, 12, or 24 hours).[4]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[4][16]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.[17]
-
qPCR Reaction: Prepare the qPCR reaction mix with a SYBR Green or TaqMan-based master mix, forward and reverse primers for your target gene (e.g., FKBP5) and a housekeeping gene (e.g., RPL19, PPIB), and the cDNA template.[4][16][18]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.[16][19]
-
Data Analysis: Calculate the relative gene expression using the 2(-ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[17]
Protocol 3: Immunofluorescence for GR Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Cell Treatment: Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.[6]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[6]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the glucocorticoid receptor overnight at 4°C.[6][11]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[6][11]
-
Nuclear Staining: Counterstain the nuclei with DAPI.[11]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.[6]
Visualizations
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Hydrocortisone Resistance.
Caption: Key Resistance Mechanisms and Corresponding Solutions.
References
- 1. Nuclear Import of the Glucocorticoid Receptor-hsp90 Complex through the Nuclear Pore Complex Is Mediated by Its Interaction with Nup62 and Importin β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 | springermedizin.de [springermedizin.de]
- 9. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impaired nuclear translocation of glucocorticoid receptors: novel findings from psoriatic epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. mdpi.com [mdpi.com]
- 17. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expanding the repertoire of glucocorticoid receptor target genes by engineering genomic response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hydrocortisone Acetate vs. Hydrocortisone: A Comparative Guide for Cell Culture Applications
For researchers in cell culture, the choice between hydrocortisone (B1673445) and its acetate (B1210297) ester, hydrocortisone acetate, is a critical decision that can significantly impact experimental outcomes. While both are used to elicit glucocorticoid responses, their fundamental difference lies in their mechanism of action. This guide provides a detailed comparison to aid researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific cell culture needs, supported by experimental considerations and protocols.
Key Differences and Considerations
Hydrocortisone, also known as cortisol, is the principal glucocorticoid hormone and is biologically active in its free form. In contrast, this compound is a synthetic prodrug that requires enzymatic conversion into hydrocortisone to exert its effects. This conversion is catalyzed by the intracellular enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
The choice between these two compounds hinges on the expression and activity of 11β-HSD1 in the cell line of interest. Using this compound in a cell line that lacks or has low levels of this enzyme will result in a diminished or absent glucocorticoid response. Conversely, in cells with high 11β-HSD1 activity, this compound can serve as a source for sustained intracellular release of active hydrocortisone.
A study on A549 cells, a human lung adenocarcinoma cell line, has shown that they express endogenous 11β-HSD1 and exhibit the ability to convert cortisone (B1669442) (the inactive form) to cortisol (the active form, hydrocortisone)[1]. This indicates that A549 cells are capable of activating glucocorticoid prodrugs.
An in vivo study comparing the metabolic effects of cortisone acetate and hydrocortisone in patients with secondary adrenal insufficiency found that a switch from cortisone acetate to an equivalent dose of hydrocortisone was associated with a worsened metabolic profile, suggesting that hydrocortisone has a more potent metabolic action[2][3]. While this is an in vivo study, it highlights the potential for differences in potency and effect between the prodrug and active forms.
The following table summarizes the key distinctions and considerations for using hydrocortisone and this compound in cell culture:
| Feature | Hydrocortisone | This compound |
| Form | Biologically active glucocorticoid | Synthetic prodrug |
| Mechanism of Action | Directly binds to glucocorticoid receptors | Requires enzymatic conversion to hydrocortisone by 11β-HSD1 |
| Dependency on Cellular Machinery | Independent of cellular enzymes for activation | Dependent on the presence and activity of 11β-HSD1 in the cell line |
| Cell Line Suitability | Suitable for all cell lines with glucocorticoid receptors | Suitable for cell lines that express functional 11β-HSD1 |
| Potential for Sustained Release | Effect is dependent on the concentration in the medium | May provide a more sustained intracellular release of hydrocortisone in 11β-HSD1 expressing cells |
| Considerations for Use | Direct and immediate glucocorticoid effect | The rate of conversion to hydrocortisone can be a variable |
Glucocorticoid Signaling Pathway
Hydrocortisone, upon entering the cell, binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and the translocation of the activated GR-hydrocortisone complex into the nucleus. Inside the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This genomic pathway is responsible for the majority of the physiological effects of glucocorticoids.
Caption: Glucocorticoid Signaling Pathway.
Experimental Protocol: Comparative Analysis of Hydrocortisone and this compound on Cell Proliferation
This protocol provides a framework for comparing the effects of hydrocortisone and this compound on the proliferation of a chosen cell line.
Objective: To determine and compare the dose-dependent effects of hydrocortisone and this compound on the proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Hydrocortisone (powder or stock solution)
-
This compound (powder or stock solution)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of hydrocortisone and this compound in complete culture medium. A typical concentration range to test is 10⁻⁹ M to 10⁻⁵ M.
-
Include a vehicle control group.
-
Remove the medium from the wells and replace it with the treatment or control media.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability/proliferation.
-
Plot the percentage of proliferation against the log of the concentration for both compounds.
-
Calculate the EC50 (half-maximal effective concentration) for each compound if a dose-dependent effect is observed.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing hydrocortisone and this compound in a cell culture experiment.
Caption: Experimental workflow for comparison.
Conclusion: Which is Better for Your Cell Culture?
The determination of whether hydrocortisone or this compound is "better" is entirely context-dependent.
-
For a direct and predictable glucocorticoid response across any cell line , hydrocortisone is the superior choice. Its activity is not contingent on the cell's enzymatic machinery, ensuring a more standardized experimental condition.
-
If the research goal is to study the metabolism of glucocorticoids or to mimic an in vivo scenario where prodrug activation is relevant , This compound may be more appropriate, provided the chosen cell line expresses functional 11β-HSD1.
Ultimately, for rigorous and reproducible research, it is highly recommended to empirically test both compounds in the specific cell line and assay of interest to determine the most suitable option. The provided experimental protocol offers a starting point for such a comparative analysis.
References
A Comparative Analysis of the Metabolic Effects of Hydrocortisone Acetate and Cortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of hydrocortisone (B1673445) acetate (B1210297) and cortisone (B1669442) acetate, two glucocorticoids used in replacement therapy. The information presented is supported by experimental data to assist researchers and professionals in the fields of endocrinology, pharmacology, and drug development in making informed decisions.
Introduction
Hydrocortisone acetate and cortisone acetate are synthetic steroids utilized in the management of adrenal insufficiency. While both are used to mimic the physiological effects of endogenous cortisol, their metabolic impacts can differ. Hydrocortisone is the synthetically produced salt of cortisol, the primary glucocorticoid in humans, and is biologically active. In contrast, cortisone acetate is a prodrug that requires enzymatic conversion in the liver to its active form, hydrocortisone (cortisol), by the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This fundamental difference in their activation pathway contributes to variations in their pharmacokinetic and pharmacodynamic profiles, leading to distinct metabolic consequences.
Key Metabolic Differences and Supporting Data
Recent clinical research has highlighted that switching patients from cortisone acetate to a supposedly equivalent dose of this compound can lead to a worsening of the metabolic profile.[1][2][3] This suggests that hydrocortisone may exert a more potent metabolic action than cortisone acetate at the commonly accepted conversion ratio of 20 mg of hydrocortisone to 25 mg of cortisone acetate.[1][2][3]
A key study observed the following changes in patients with secondary adrenal insufficiency after being switched from cortisone acetate to an equivalent dose of hydrocortisone:
| Metabolic Parameter | Mean Change After Switch to this compound | Statistical Significance (p-value) |
| Body Weight | +1.2 kg | < 0.05 |
| Waist Circumference | +2.9 cm | < 0.001 |
| Body Fat (measured by DXA) | +1.3 kg | < 0.001 |
| Glycated Hemoglobin (HbA1c) | +0.3% | < 0.05 |
| (Data sourced from a post hoc analysis of a prospective study on patients with secondary adrenal insufficiency)[1][2][3] |
These findings indicate that this compound may have a more significant impact on adiposity and glucose metabolism compared to cortisone acetate when conventional dose equivalency is assumed.
Signaling Pathways and Mechanisms of Action
Glucocorticoids exert their metabolic effects by binding to the glucocorticoid receptor (GR), which is present in the cytoplasm of most cells.[4] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of various genes involved in metabolism.
The primary metabolic functions of glucocorticoids include:
-
Gluconeogenesis: Promoting the synthesis of glucose in the liver.[5]
-
Lipolysis: Stimulating the breakdown of fats in adipose tissue.
-
Protein Catabolism: Increasing the breakdown of proteins in muscle tissue.[5]
-
Insulin Resistance: Decreasing glucose uptake and utilization in peripheral tissues.[5]
The conversion of inactive cortisone to active cortisol (hydrocortisone) is a critical step that influences the local and systemic metabolic effects.
Experimental Protocols
To assess the metabolic effects of this compound and cortisone acetate, a combination of anthropometric, imaging, and biochemical analyses are employed. Below are detailed methodologies for key experiments.
Anthropometric Measurements
-
Objective: To quantify changes in body size and composition.
-
Protocol:
-
Body Weight: Measured to the nearest 0.1 kg using a calibrated digital scale with the subject in light clothing and without shoes.
-
Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest, at the end of a normal expiration, using a non-stretchable measuring tape. The measurement is taken twice and the average is recorded.[6]
-
Body Composition Analysis via Dual-Energy X-ray Absorptiometry (DXA)
-
Objective: To accurately measure total and regional body fat mass.
-
Protocol:
-
Patient Preparation: Subjects are instructed to fast for at least 4 hours and avoid strenuous exercise for 24 hours prior to the scan. They should wear clothing without any metal.
-
Scan Acquisition: A whole-body DXA scan is performed according to the manufacturer's guidelines. The patient lies supine on the scanning table and remains motionless during the procedure.[7]
-
Data Analysis: The software analyzes the attenuation of X-rays at two different energy levels to differentiate between bone, fat mass, and lean mass.[8] Total body fat mass is reported in kilograms.
-
Glycated Hemoglobin (HbA1c) Measurement
-
Objective: To assess long-term glycemic control.
-
Protocol:
-
Sample Collection: A whole blood sample (approximately 5 mL) is collected in an EDTA-containing tube.
-
Analysis: HbA1c levels are measured using a high-performance liquid chromatography (HPLC) method, which is the reference method for its accuracy and precision.[9][10] The analyzer separates hemoglobin fractions based on ionic interactions, and the percentage of glycated hemoglobin is calculated.[10]
-
Quality Control: Both internal and external quality control samples are run daily to ensure the accuracy of the measurements.
-
Logical Relationships in Glucocorticoid Action
The metabolic effects of this compound and cortisone acetate are logically interconnected, starting from the administration of the drug to the final physiological outcomes.
Conclusion
The available evidence suggests that this compound has more pronounced metabolic effects than cortisone acetate at commonly used equivalent doses.[1][2][3] This is likely due to the direct bioavailability of hydrocortisone, bypassing the need for hepatic conversion which is a prerequisite for cortisone acetate's activity. Researchers and clinicians should consider these differences when designing studies or managing patients with adrenal insufficiency. The choice between these two glucocorticoids may have significant implications for a patient's metabolic health, including body composition and glycemic control. Further research is warranted to establish a more precise dose equivalence based on metabolic outcomes.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1 from Glucocorticoid receptor action in metabolic and neuronal function | Semantic Scholar [semanticscholar.org]
- 4. Glucocorticoid receptor action in metabolic and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Review of the Literature for Published Dual-Energy X-Ray Absorptiometry Protocols for Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upr-source-code.s3.amazonaws.com [upr-source-code.s3.amazonaws.com]
- 7. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Body composition with dual energy X-ray absorptiometry: from basics to new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
Dexamethasone vs. Hydrocortisone Acetate: A Comparative Guide for Researchers
In the realm of scientific research, the choice between two closely related compounds can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of dexamethasone (B1670325) and hydrocortisone (B1673445) acetate (B1210297), two commonly used glucocorticoids, to assist researchers, scientists, and drug development professionals in making informed decisions for their in vitro and in vivo studies.
Physicochemical and Pharmacokinetic Properties
Dexamethasone is a synthetic glucocorticoid, while hydrocortisone is the pharmaceutical name for cortisol, the primary glucocorticoid secreted by the adrenal cortex. Hydrocortisone acetate is a prodrug that is converted to its active form, hydrocortisone, within the body. Key differences in their structure and metabolism lead to distinct pharmacokinetic profiles.
| Property | Dexamethasone | This compound |
| Chemical Formula | C₂₂H₂₉FO₅ | C₂₃H₃₂O₆ |
| Molar Mass | 392.5 g/mol | 404.5 g/mol |
| Type | Synthetic Glucocorticoid | Synthetic Prodrug of Hydrocortisone |
| Biological Half-life | 36-72 hours | 8-12 hours (as Hydrocortisone) |
| Metabolism | Primarily hepatic | Converted to hydrocortisone, then hepatic metabolism |
Potency and Receptor Binding Affinity
A critical distinction between dexamethasone and hydrocortisone lies in their potency and affinity for the glucocorticoid receptor (GR). Dexamethasone exhibits significantly higher potency and binding affinity.
| Parameter | Dexamethasone | Hydrocortisone | Reference |
| Relative Anti-inflammatory Potency | 25-30 | 1 | [1] |
| Equivalent Anti-inflammatory Dose (mg) | 0.75 | 20 | [2] |
| Glucocorticoid Receptor (GR) Binding Affinity (Kd) | ~1.2 nM | Not explicitly found, but significantly lower than dexamethasone | [3] |
Signaling Pathway and Mechanism of Action
Both dexamethasone and hydrocortisone exert their effects through the glucocorticoid receptor. Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Caption: Glucocorticoid signaling pathway.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a compound to the glucocorticoid receptor.
Caption: Workflow for a radioligand GR binding assay.
Protocol:
-
Preparation: Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line (e.g., human mononuclear leukocytes).
-
Incubation: Incubate a constant concentration of a radiolabeled glucocorticoid, such as [³H]-Dexamethasone, with the cytosol preparation in the presence of increasing concentrations of the unlabeled competitor compound (dexamethasone or hydrocortisone).
-
Separation: After incubation, separate the receptor-bound [³H]-Dexamethasone from the free radioligand using a method like filtration through glass fiber filters.
-
Measurement: Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the concentration of the unlabeled competitor against the amount of bound radioligand. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (dissociation constant) to determine the binding affinity.[4]
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
This assay measures the ability of glucocorticoids to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Caption: Workflow for an in vitro anti-inflammatory assay.
Protocol:
-
Cell Culture: Culture a relevant immune cell line, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a 96-well plate.
-
Treatment: Pre-incubate the cells with various concentrations of dexamethasone or hydrocortisone for a specified period (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell culture and incubate for an appropriate time (e.g., 24 hours).
-
Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation: Calculate the percentage of inhibition of cytokine production for each glucocorticoid concentration compared to the vehicle-treated control.[2]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of glucocorticoids on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed a cell line of interest (e.g., a glucocorticoid-sensitive lymphoblast cell line like CEM-c7/14) in a 96-well plate and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a range of concentrations of dexamethasone or hydrocortisone and incubate for a defined period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The choice between dexamethasone and this compound in a research setting is dictated by the specific experimental goals. Dexamethasone, with its high potency and long duration of action, is often preferred for studies requiring a strong and sustained glucocorticoid effect.[5] Conversely, hydrocortisone, being the endogenous glucocorticoid, may be more suitable for experiments aiming to mimic physiological conditions or for studies where its mineralocorticoid effects are relevant.[5] The provided experimental protocols offer a starting point for researchers to quantitatively compare the effects of these two important glucocorticoids in their specific models.
References
A Comparative Guide to the Bioequivalence of Hydrocortisone Acetate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different hydrocortisone (B1673445) acetate (B1210297) formulations, supported by experimental data. The following sections detail the performance of various formulations, the methodologies used in key bioequivalence studies, and visual representations of experimental workflows.
Comparative Bioequivalence Data
The bioequivalence of different hydrocortisone acetate formulations is primarily assessed through in vivo and in vitro studies. Key performance indicators include pharmacokinetic parameters from in vivo studies and drug release rates from in vitro testing.
In Vivo Bioequivalence Data: Vasoconstrictor Assay
The vasoconstrictor assay is a common in vivo method to assess the bioequivalence of topical corticosteroids. It measures the skin blanching effect, which is correlated with the drug's potency and anti-inflammatory activity. The Area Under the Effect Curve (AUEC) is a key metric derived from these studies.
| Formulation Comparison | Key Findings | Quantitative Data (AUEC) | Study Type | Reference |
| Dissolved vs. Dispersed Hydrocortisone Cream (1%) | The dissolved hydrocortisone cream demonstrated significantly greater vasoconstrictor activity.[1] | Dissolved Cream: 1240Dispersed Cream: 295 | Vasoconstrictor Assay | [1] |
| Test vs. Reference Hydrocortisone Valerate Cream (0.2%) | The test product was found to be bioequivalent to the reference product.[2] | Test Cream AUEC0-24 was 9% lower than the reference. The 90% confidence intervals were within the 80-125% acceptance limit.[2] | Vasoconstrictor Assay | [2] |
| New Galenic Formulation (NGF) vs. Reference Creams | The new galenic formulations of hydrocortisone showed stronger vasoconstrictive efficacy compared to the concentration-equivalent reference preparations.[3] | A significant blanching effect was observed for NGF hydrocortisone 0.25%, 0.5%, and 1.0% creams compared to placebo 30 minutes after treatment.[3] | Vasoconstrictor Assay | [3] |
In Vitro Bioequivalence Data: In Vitro Release Testing (IVRT)
IVRT is used to assess the rate and extent of drug release from a topical formulation. It is a critical tool for establishing pharmaceutical equivalence.
| Formulation | Mean Release Rate (µg/cm²/h0.5) | Study Type | Reference |
| Soventol HC Cream | Fast release, resulting in high topical availability.[4] | In Vitro Release (Multilayer Membrane System) | [4] |
| Ebenol-Ointment | Release rate between Soventol HC cream and Fenistil-ointment.[4] | In Vitro Release (Multilayer Membrane System) | [4] |
| Fenistil Hydrocortisone Ointment | Sustained release.[4] | In Vitro Release (Multilayer Membrane System) | [4] |
| 1% this compound Cream (Reference) | 18.30 ± 19.06 | In Vitro Release Testing (Vertical Diffusion Cells) | [5] |
| 0.5% this compound Cream | 13.72 ± 8.71 | In Vitro Release Testing (Vertical Diffusion Cells) | [5] |
| 1.5% this compound Cream | 30.63 ± 16.69 | In Vitro Release Testing (Vertical Diffusion Cells) | [5] |
Systemic Bioequivalence Data: Pharmacokinetic Studies
For formulations where systemic absorption is a consideration, such as rectal aerosols or oral tablets, pharmacokinetic studies are conducted to determine bioequivalence. Key parameters include the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
| Formulation | Key Pharmacokinetic Parameters | Study Type | Reference |
| This compound Rectal Aerosol (10%) | The 90% confidence interval for the geometric mean test/reference ratios of baseline-corrected Cmax and AUC should fall within the limits of 80.00 – 125.00%.[6] | In Vivo Pharmacokinetic Study | [6] |
| Hydrocortisone Tablets (10 mg) | The 90% confidence intervals for the average ratio (test/reference) of AUC0~10hr and Cmax were within the acceptance range of 0.80-1.25.[7] | In Vivo Pharmacokinetic Study | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioequivalence studies.
Vasoconstrictor Assay Protocol
This in vivo bioassay quantifies the blanching effect of topical corticosteroids on the skin.
-
Subject Selection: Healthy volunteers with a demonstrated skin blanching response to corticosteroids are selected.[2]
-
Dose Application: The test and reference formulations are applied to designated sites on the forearms of the subjects.[1] An occlusive dressing may be applied for a specified duration.[3]
-
Blanching Assessment: The degree of skin blanching is assessed at predetermined time points after application and removal of the formulation.[1] This can be done visually by a trained observer using a rating scale or instrumentally using a chromameter to measure changes in skin color.[2][8]
-
Data Analysis: The AUEC is calculated from the blanching scores over time. Bioequivalence is established if the 90% confidence interval of the ratio of the test to reference AUEC falls within the predefined acceptance range (typically 80-125%).[2]
In Vitro Release Testing (IVRT) Protocol
IVRT measures the release of the active pharmaceutical ingredient (API) from a semi-solid dosage form.
-
Apparatus: Vertical diffusion cells (Franz cells) are commonly used.[5]
-
Membrane: A synthetic membrane is placed between the donor and receptor chambers of the diffusion cell.[9]
-
Receptor Medium: A suitable receptor medium is placed in the receptor chamber and maintained at a constant temperature, typically 32°C, to mimic skin surface temperature.
-
Sample Application: A precise amount of the topical formulation is applied to the membrane in the donor chamber.[9]
-
Sampling: At specified time intervals, samples are withdrawn from the receptor medium and analyzed for the concentration of the released API, usually by high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of API released per unit area is plotted against the square root of time. The slope of the linear portion of the curve represents the release rate.[5] Bioequivalence is assessed by comparing the release rates of the test and reference products.[9]
In Vivo Pharmacokinetic Study Protocol
This type of study is essential for formulations with potential for systemic absorption.
-
Study Design: A randomized, two-period, crossover design is typically employed with a washout period between treatments.[7]
-
Subjects: Healthy adult volunteers are recruited for the study.[7] For studies of endogenous substances like hydrocortisone, suppression of endogenous production (e.g., with dexamethasone) is necessary.[6][7]
-
Drug Administration: A single dose of the test or reference formulation is administered to the subjects.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[7]
-
Bioanalysis: The concentration of the drug in plasma or serum is determined using a validated analytical method, such as HPLC.[7]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC and Cmax, are calculated from the plasma concentration-time data.[7]
-
Statistical Analysis: Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) of AUC and Cmax are within the regulatory acceptance range (typically 80-125%).[6]
Visualizations
The following diagrams illustrate the workflows and logical relationships in bioequivalence studies of this compound.
Caption: Experimental workflow for a typical in vivo vasoconstrictor assay.
Caption: Logical relationship in determining bioequivalence using IVRT.
References
- 1. Increased bioavailability of hydrocortisone dissolved in a cream base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Liberation of this compound from different commercial formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. biomolther.org [biomolther.org]
- 8. gmp-compliance.org [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
Assessing Off-Target Effects of Hydrocortisone Acetate in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydrocortisone (B1673445) acetate (B1210297), a synthetic corticosteroid, is widely utilized in research and clinical settings for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the transcription of target genes to reduce inflammation.[2][3] However, like many therapeutic agents, hydrocortisone acetate can exhibit off-target effects, leading to unintended cellular responses. This guide provides a comparative overview of these effects in primary cells, offering insights into alternative corticosteroids and methodologies for assessment.
Understanding Off-Target Effects
Off-target effects refer to the interactions of a drug with molecular targets other than its intended one. In the case of hydrocortisone, these can be broadly categorized into:
-
Non-genomic effects: Rapid cellular responses that do not involve gene transcription.[4][5][6][7] These can be mediated by membrane-bound glucocorticoid receptors (mGRs) or through physicochemical interactions with cellular membranes.[5][6]
-
Glucocorticoid Receptor-Independent effects: Actions that are not mediated by the classical glucocorticoid receptor.
-
Activation of other receptors: For instance, hydrocortisone (cortisol) can bind to and activate mineralocorticoid receptors (MRs), which are typically aldosterone (B195564) targets.[8][9][10]
These off-target actions can influence a variety of cellular processes, including ion channel function, signaling cascades, and metabolic pathways, potentially leading to side effects such as increased blood pressure, mood changes, and muscle problems.[6][11]
Comparative Analysis of Corticosteroids in Primary Cells
While hydrocortisone is a valuable tool, its off-target profile necessitates the consideration of alternatives, particularly in sensitive primary cell-based assays. Dexamethasone (B1670325) and prednisolone (B192156) are common synthetic glucocorticoids that offer different potency and receptor selectivity profiles.
| Feature | This compound | Dexamethasone | Prednisolone |
| Primary Target | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) |
| Potency | Less potent[12] | High potency (25 times more potent than hydrocortisone)[13] | Intermediate potency |
| Mineralocorticoid Receptor (MR) Affinity | High | Low to negligible[13] | Lower than hydrocortisone |
| Known Off-Target Effects in Primary Cells | Can activate MR, leading to sodium retention and hypertension.[14] Alters gene expression related to cell maturation and communication.[15][16] | Can induce proliferation and fibronectin synthesis in primary prostatic stromal cells.[17] May cause lymphopenia by reducing B and T cells.[18] | Suppresses natural killer (NK) cell cytotoxicity.[19] Inhibits neutrophil-dependent endothelial cell injury.[20] |
| Primary Cell Types Studied | Immature human enterocytes,[15][16] mammary tumor cells,[21] keratinocytes[22] | Human primary prostatic stromal cells,[17] immune cells[18] | Endothelial cells, neutrophils,[20] natural killer cells[19] |
Table 1: Comparison of this compound and Alternative Corticosteroids. This table summarizes key differences in the on-target and off-target effects of commonly used corticosteroids in primary cell research.
Experimental Protocols for Assessing Off-Target Effects
A robust assessment of off-target effects is crucial for interpreting experimental data accurately. A multi-faceted approach employing a combination of the following assays is recommended.
1. Comprehensive Gene Expression Profiling (Transcriptomics)
-
Objective: To identify global changes in gene expression that are independent of the intended glucocorticoid receptor-mediated pathways.
-
Methodology:
-
Cell Culture: Plate primary cells of interest at a suitable density and allow them to adhere and stabilize.
-
Treatment: Treat cells with this compound, an alternative corticosteroid (e.g., dexamethasone), and a vehicle control over a time course (e.g., 2, 6, 12, 24 hours).
-
RNA Extraction: Isolate total RNA from the cells at each time point using a commercially available kit.
-
Library Preparation and Sequencing: Prepare RNA sequencing (RNA-seq) libraries and perform next-generation sequencing (NGS).
-
Data Analysis: Align reads to a reference genome and perform differential gene expression analysis. Utilize pathway analysis tools (e.g., GSEA, DAVID) to identify enrichment of unexpected signaling pathways.
-
2. Receptor Binding Assays
-
Objective: To quantify the binding affinity of this compound and its alternatives to off-target receptors, such as the mineralocorticoid receptor.
-
Methodology:
-
Cell Preparation: Use primary cells endogenously expressing the receptor of interest or transfect a suitable cell line with the receptor.
-
Competitive Binding: Incubate cell lysates or membrane preparations with a radiolabeled ligand for the off-target receptor in the presence of increasing concentrations of the test corticosteroid.
-
Detection: Measure the displacement of the radiolabeled ligand to determine the binding affinity (Ki or IC50) of the test compound.
-
3. Phenotypic Screening Assays
-
Objective: To identify unexpected cellular phenotypes resulting from off-target effects.[23]
-
Methodology:
-
High-Content Imaging: Utilize automated microscopy to assess a panel of cellular features (e.g., mitochondrial membrane potential, cell morphology, protein localization) in response to corticosteroid treatment.
-
Cell Viability and Proliferation Assays: Employ assays such as MTT or CellTiter-Glo to measure changes in cell viability and proliferation that may indicate off-target cytotoxicity or mitogenic effects.
-
Functional Assays: Design specific functional assays based on the primary cell type. For example, in primary immune cells, assess cytokine secretion profiles or phagocytic activity.[24][25][26]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding.
Caption: Canonical genomic signaling pathway of this compound.
Caption: Overview of non-genomic and off-target signaling of hydrocortisone.
Caption: A generalized workflow for the assessment of off-target effects.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mineralocorticoid Receptors: Distribution and Activation - ProQuest [proquest.com]
- 10. Glucocorticoid and mineralocorticoid receptor expression in critical illness: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrocortisone: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. This compound: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 13. Dexamethasone - Wikipedia [en.wikipedia.org]
- 14. Corticosteroid - Wikipedia [en.wikipedia.org]
- 15. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of dexamethasone on proliferation of and fibronectin synthesis by human primary prostatic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dexamethasone: Therapeutic potential, risks, and future projection during COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrocortisone inhibits the spontaneous detachment of viable mammary tumor cells from monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 24. Frontiers | Pleiotropic Effects of Glucocorticoids on the Immune System in Circadian Rhythm and Stress [frontiersin.org]
- 25. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 26. biorxiv.org [biorxiv.org]
Cross-Validation of Hydrocortisone Acetate's Efficacy Across Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of hydrocortisone (B1673445) acetate (B1210297), a widely used synthetic glucocorticoid, across various cell types. By presenting supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways, this document aims to serve as a valuable resource for understanding the cell-type-specific responses to this corticosteroid.
Comparative Efficacy of Hydrocortisone Acetate
This compound exerts a range of effects on different cell types, primarily through its interaction with the glucocorticoid receptor (GR).[1] Upon binding, the hydrocortisone-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This can lead to varied, and sometimes opposing, outcomes depending on the cellular context. The following tables summarize the quantitative effects of hydrocortisone on key cellular processes in fibroblasts, immune cells, and other cell types.
Fibroblast Proliferation and Function
Fibroblasts, key players in wound healing and tissue remodeling, exhibit markedly different proliferative responses to hydrocortisone depending on their tissue of origin.
| Cell Type | Hydrocortisone Concentration | Effect on Proliferation | Quantitative Data | Reference |
| Dermal Fibroblasts | 100 nM (Cortisol) | Inhibition | 48% ± 12% decrease | [2] |
| Synovial Fibroblasts | 100 nM (Cortisol) | Stimulation | 29% ± 13% increase | [2] |
| Fetal Lung Fibroblasts (WI-38) | Not specified | Enhancement | Not specified | [3] |
| Chinese Hamster Lung Fibroblasts (V79-4) | 0.1 mg/mL | Stimulation | Not specified | [4] |
| Normal Human Skin Fibroblasts | 0.0001-10 µg/mL | Slight Enhancement | Not specified | [5] |
Hydrocortisone also significantly impacts collagen synthesis, a primary function of fibroblasts.
| Cell Type | Hydrocortisone Concentration | Effect on Collagen Synthesis | Quantitative Data | Reference |
| Normal Human Dermal Fibroblasts | 0.5 µg/mL | Inhibition | 60% inhibition | [6] |
| Keloid-derived Fibroblasts | 0.5 µg/mL | No significant reduction | Not specified | [6] |
| Human Skin (in vivo) | Topical (twice daily for 3 weeks) | Inhibition of Type I & III Collagen | 89% and 82% decrease in propeptides, respectively | [7] |
| Human Skin (in vivo) | Topical (intermittent) | Inhibition of Type I & III Collagen | 53% and 50% decrease in propeptides, respectively | [7] |
Immune Cell Response
Hydrocortisone is well-known for its potent anti-inflammatory and immunosuppressive effects, which are primarily mediated through its actions on immune cells like lymphocytes and macrophages.
| Cell Type | Experimental Condition | Effect | Quantitative Data | Reference |
| Human T-Lymphocytes | Concanavalin A-induced proliferation | Inhibition of IL-2 and IL-4 production | Correlated with steroid-sensitive phenotype | [8] |
| Human B-Lymphocytes | Anti-µ-induced activation | Inhibition of proliferation and activation markers | Not specified | [9] |
| Human Monocytes | In vivo administration (100mg or 400mg) | Transient decrease in circulating numbers | Profound decrease at 4-6 hours | [10] |
| THP-1 Macrophage-like Cells | Acute exposure (upon LPS/ATP stimulation) | Augmented inflammasome activation and IL-1β release | Not specified | [11] |
| THP-1 Macrophage-like Cells | Chronic exposure (24h pre-treatment) | Suppression of pyroptosis machinery | Dose-dependent decrease in caspase-1 | [11] |
| THP-1 Cells | LPS-induced inflammation | Biphasic effect on IL-1β expression | Peak stimulation at 1 nM, suppression at 1000 nM | [12] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound can be attributed to the complex and cell-type-specific nature of glucocorticoid receptor signaling. The following diagrams illustrate the canonical GR signaling pathway and a typical experimental workflow for assessing the drug's effect on cell proliferation.
Figure 1. Canonical Glucocorticoid Receptor (GR) Signaling Pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of elevated temperature and hydrocortisone addition on the proliferation of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of hydrocortisone on both growth and collagen metabolism of human fibroblasts from normal and keloid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of collagen synthesis and mRNA by continuous and intermittent use of topical hydrocortisone in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of hydrocortisone on in vitro lymphocyte proliferation and interleukin-2 and -4 production in corticosteroid sensitive and resistant subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective suppressive effects of glucocorticoids on the early events in the human B cell activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of in vivo hydrocortisone on subpopulations of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Hydrocortisone Acetate in Maintaining Cell Pluripotency
For Researchers, Scientists, and Drug Development Professionals
Maintaining the pluripotent state of stem cells in vitro is a cornerstone of regenerative medicine and developmental biology research. While hydrocortisone (B1673445) acetate (B1210297) has been a component of some traditional culture media, its glucocorticoid activity can have unintended effects on cell fate decisions, often promoting differentiation rather than preserving the undifferentiated state. This guide provides a comprehensive comparison of modern, chemically-defined alternatives to hydrocortisone acetate, focusing on their mechanisms of action, efficacy, and the experimental data supporting their use.
The Shift from Serum-Containing Media to Chemically-Defined Formulations
Historically, pluripotent stem cells (PSCs) were maintained on feeder layers of mouse embryonic fibroblasts (MEFs) in media supplemented with fetal bovine serum (FBS). While effective, this approach introduced significant variability and the risk of xenogeneic contamination. This compound was often included in these serum-containing formulations. However, the field has progressively moved towards serum-free, feeder-free, and chemically-defined culture systems to enhance reproducibility and clinical relevance. In this context, the role of this compound has been largely replaced by more specific and potent small molecules that target the signaling pathways governing pluripotency.
Key Alternatives to this compound
The most prominent and well-established alternative to less-defined culture components is the "2i/LIF" system. This system utilizes a combination of two small molecule inhibitors and a cytokine to maintain mouse embryonic stem cells (mESCs) in a "ground state" of pluripotency, closely resembling the cells of the pre-implantation epiblast. While human pluripotent stem cells (hPSCs) have different signaling requirements, the principle of using small molecules to inhibit differentiation pathways is a common strategy.
The "2i/LIF" System: A Gold Standard for Naïve Pluripotency
The 2i/LIF formulation is a powerful, serum-free medium for maintaining naïve pluripotency in mouse ESCs. It consists of:
-
CHIR99021: A potent and specific inhibitor of Glycogen Synthase Kinase 3 (GSK3). Inhibition of GSK3 activates the Wnt/β-catenin signaling pathway, a key pathway in maintaining pluripotency.
-
PD0325901: An inhibitor of Mitogen-activated protein kinase kinase (MEK), which in turn inhibits the Extracellular signal-regulated kinase (ERK) pathway (MAPK/ERK). The FGF/ERK pathway is a primary driver of differentiation, and its inhibition is crucial for preventing the loss of pluripotency.
-
Leukemia Inhibitory Factor (LIF): A cytokine that activates the JAK/STAT3 signaling pathway, which is essential for mESC self-renewal.
Mechanism of Action: The 2i/LIF system works by simultaneously blocking two key differentiation-inducing signaling pathways (MAPK/ERK and GSK3) while actively promoting self-renewal through the LIF/STAT3 pathway. This dual approach effectively shields the cells from differentiation cues and locks them in a stable state of pluripotency.
Other Small Molecule Alternatives
Beyond the core 2i components, several other small molecules have been identified that can contribute to or, in some cases, replace components of the 2i/LIF system for maintaining pluripotency under specific contexts:
-
SB431542: An inhibitor of the TGF-β type I receptor activin receptor-like kinases (ALKs). TGF-β signaling can promote differentiation, and its inhibition can help maintain pluripotency, particularly in human PSCs.
-
A-83-01: Another potent inhibitor of TGF-β/Activin/Nodal signaling.
-
HA-100: A ROCK inhibitor that can improve cell survival, especially during single-cell passaging.
-
Vitamin C (L-Ascorbic Acid): Has been shown to enhance reprogramming efficiency and can contribute to the maintenance of a stable pluripotent state, in part by modulating epigenetic marks.
-
Various other small molecules targeting pathways such as the JNK, p38, and Rho kinase pathways are also under investigation for their roles in pluripotency maintenance.
Quantitative Comparison of Culture Conditions
Direct quantitative comparisons of pluripotency marker expression between cultures containing this compound and modern chemically-defined systems are limited in the literature, as the field has largely moved away from including glucocorticoids for pluripotency maintenance. However, extensive data exists comparing traditional serum-based cultures (which may contain hydrocortisone) with the 2i/LIF system. Studies on the effects of glucocorticoids like dexamethasone (B1670325) (a synthetic glucocorticoid similar to hydrocortisone) on stem cells often show a tendency to induce differentiation rather than maintain pluripotency. For instance, glucocorticoid receptor activation has been shown to inhibit stem-like properties and decrease the expression of the core pluripotency factor Oct4 in some contexts.
The following table summarizes the typical expression of key pluripotency markers under different culture conditions, based on available literature.
| Culture Condition | Oct4 Expression | Nanog Expression | Sox2 Expression | SSEA4 Expression (in hPSCs) | Alkaline Phosphatase Activity | Colony Morphology |
| Serum + LIF | High, but can be heterogeneous | High, but can be heterogeneous | High | High | High | Flatter, less defined borders |
| 2i + LIF (mESCs) | Homogeneously High | Homogeneously High | High | N/A | High | Dome-shaped, tightly packed |
| Feeder-Free (e.g., mTeSR1) | High | High | High | High | High | Defined, compact colonies |
| With Glucocorticoids | May be reduced or unaffected, context-dependent | Generally not enhanced; may decrease | Generally not enhanced; may decrease | Generally not enhanced; may decrease | Variable | Can promote differentiation |
Signaling Pathways and Experimental Workflows
To visualize the interplay of signaling pathways and the general workflow for assessing pluripotency, the following diagrams are provided.
Caption: Key signaling pathways regulating pluripotency.
Caption: Experimental workflow for comparing pluripotency maintenance.
Experimental Protocols
Cell Culture in 2i/LIF Medium (for mouse ESCs)
This protocol describes the routine passaging of mESCs in a serum-free 2i/LIF medium on gelatin-coated plates.
Materials:
-
N2B27 medium
-
CHIR99021 (3 µM final concentration)
-
PD0325901 (1 µM final concentration)
-
LIF (1000 U/mL final concentration)
-
0.1% Gelatin solution
-
PBS (Ca2+/Mg2+ free)
-
Accutase
-
Tissue culture plates
Procedure:
-
Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Aspirate the gelatin solution before use.
-
Aspirate the medium from the confluent plate of mESCs.
-
Wash the cells once with PBS.
-
Add Accutase to the plate and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the Accutase with N2B27 medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed 2i/LIF medium.
-
Plate the cells onto the gelatin-coated plates at a suitable density (e.g., 1-2 x 10^4 cells/cm^2).
-
Culture the cells at 37°C in a 5% CO2 incubator, changing the medium daily.
Alkaline Phosphatase (AP) Staining
This protocol is for the colorimetric detection of AP activity, a characteristic of pluripotent stem cells.
Materials:
-
Alkaline Phosphatase Staining Kit (e.g., Vector Red Alkaline Phosphatase Substrate Kit)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with a fixation solution for 2 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the AP substrate solution according to the manufacturer's instructions.
-
Incubate the cells with the AP substrate solution at room temperature in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by washing the cells with PBS.
-
Visualize the stained colonies under a light microscope. Pluripotent colonies will stain red or purple.
Immunofluorescence Staining for Pluripotency Markers
This protocol describes the detection of key pluripotency transcription factors (Oct4, Nanog, Sox2) and surface markers (SSEA4) by immunofluorescence.
Materials:
-
Primary antibodies (anti-Oct4, anti-Nanog, anti-Sox2, anti-SSEA4)
-
Fluorophore-conjugated secondary antibodies
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 5% donkey serum in PBS)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix cells grown on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
For intracellular markers (Oct4, Nanog, Sox2), permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface markers (SSEA4), skip this step.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Embryoid Body (EB) Formation for Trilineage Differentiation Assay
This protocol describes the spontaneous differentiation of PSCs into the three germ layers through the formation of embryoid bodies.
Materials:
-
Low-attachment tissue culture plates
-
EB differentiation medium (e.g., DMEM supplemented with 20% FBS, non-essential amino acids, and 2-mercaptoethanol, without LIF)
Procedure:
-
Harvest PSCs as clumps or single cells.
-
Plate the cells in low-attachment plates in EB differentiation medium.
-
Culture the cells for 8-12 days, allowing them to aggregate and form EBs. Change the medium every 2 days.
-
After the desired culture period, collect the EBs for analysis.
-
Fix, embed, and section the EBs for histological analysis or perform RNA extraction for qPCR analysis of lineage-specific markers (e.g., AFP for endoderm, SMA for mesoderm, and β-III-tubulin for ectoderm).
Conclusion
The maintenance of pluripotency in stem cell cultures has evolved significantly, moving away from ill-defined components like this compound towards highly specific and potent small molecules. The 2i/LIF system for murine ESCs exemplifies this progress, offering a robust and reproducible method for sustaining the naïve pluripotent state. While the signaling requirements for human PSCs differ, the underlying principle of inhibiting differentiation-promoting pathways with small molecules remains a central and effective strategy. The experimental protocols provided in this guide offer a framework for researchers to compare and validate different culture conditions, ensuring the quality and pluripotency of their stem cell lines for downstream applications in research and therapy.
Safety Operating Guide
Safe Disposal of Hydrocortisone Acetate: A Guide for Laboratory Professionals
The proper disposal of hydrocortisone (B1673445) acetate (B1210297) is critical for ensuring laboratory safety and environmental protection. As a substance classified with reproductive toxicity, it requires careful handling and adherence to specific disposal protocols.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage hydrocortisone acetate waste in accordance with safety and regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety glasses with side shields or goggles, and a lab coat.[4][5] For operations that may generate dust, a NIOSH-approved respirator is necessary.[4]
-
Ventilation: Handle the material in a well-ventilated area, preferably within a laboratory hood, to minimize inhalation exposure.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, or clothing.[5] In case of contact, wash the affected skin with soap and water, and flush eyes with plenty of water.[2]
-
Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled.[4] Always wash hands thoroughly after handling the substance.[4]
Step-by-Step Disposal Procedure
The fundamental principle for disposing of this compound is to treat it as a hazardous waste.[1] Disposal must always comply with local, regional, and national hazardous waste regulations.[5][6]
-
Waste Characterization: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste according to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[1][7] Given its toxicological profile, this compound should be managed as such.
-
Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, residues, and heavily contaminated materials (e.g., weighing papers, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Empty Containers: Even empty containers may retain product residue and should be disposed of as hazardous waste unless thoroughly decontaminated.[6]
-
Solutions: Do not dispose of solutions containing this compound down the drain.[3] Collect them in a designated, sealed, and labeled container for hazardous liquid waste.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and identify the contents (i.e., "this compound Waste").[8]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and sources of ignition.[1][2] The storage area should be cool and dry.[4]
-
Final Disposal: Arrange for pickup and disposal through an approved and licensed hazardous waste disposal contractor.[1][9] Ensure all shipping and transport documentation, such as a hazardous waste manifest, is completed in accordance with regulations.[10]
Accidental Spill Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area to prevent unnecessary exposure.[6]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Wear PPE: Before cleaning, don all required personal protective equipment, including a respirator, gloves, safety goggles, and protective clothing.[5]
-
Containment and Cleanup:
-
For dry spills: Carefully sweep or vacuum the spilled powder.[4][5] Avoid actions that generate dust.[4] Use a vacuum cleaner equipped with a HEPA filter.[4] Place the collected material into a sealed, labeled container for hazardous waste disposal.[5]
-
For wet spills: Absorb the liquid with an inert material and place it in a suitable container for disposal.[6]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[5] Some protocols suggest using a sodium hypochlorite (B82951) solution for final decontamination.[2]
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be placed in the hazardous waste container for disposal.[11]
Waste Stream Management Summary
The following table summarizes the recommended disposal pathways for different types of this compound waste generated in a laboratory setting.
| Waste Type | Disposal Recommendation | Key Handling Instructions |
| Unused or Expired Pure Chemical | Dispose of as hazardous chemical waste through a licensed contractor.[1] | Keep in original or properly labeled container; do not mix with other waste streams. Store locked up.[2][3] |
| Grossly Contaminated Labware & PPE | Place in a sealed, labeled hazardous waste container for disposal by a licensed contractor.[4][11] | Includes items like gloves, weighing boats, pipette tips, and disposable gowns. |
| Trace Contaminated Items (e.g., empty vials) | Dispose of as hazardous waste.[6] Under some specific regulations (e.g., RCRA), certain "empty" containers may have different requirements, but it is best practice to manage them as hazardous.[8] | Ensure containers are sealed to prevent exposure to residual powder. |
| Aqueous Solutions | Collect in a designated, sealed, and labeled container for hazardous liquid waste. Do not pour down the drain.[3] | Clearly label the container with the contents and "Hazardous Waste." |
| Spill Cleanup Debris | All materials used for cleaning up spills must be disposed of as hazardous waste.[5][11] | Place all absorbents, wipes, and contaminated PPE into a sealed hazardous waste container. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. caelo.de [caelo.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. beaufort.tricare.mil [beaufort.tricare.mil]
- 6. lobachemie.com [lobachemie.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. sandiegocounty.gov [sandiegocounty.gov]
- 11. Handling and Dispensing of Steroids [webofpharma.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Hydrocortisone Acetate
For Immediate Implementation: Essential Safety and Handling Protocols for Hydrocortisone Acetate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved standards.[1] |
| Skin and Body Protection | Wear protective gloves, such as nitrile rubber, and appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is critical. The following procedural steps provide a framework for safe laboratory operations.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, use a chemical fume hood.[3]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[5]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[2][6] Wash hands thoroughly before breaks and immediately after handling the product.[1][2]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][7]
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: If the substance enters the eyes, flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical advice.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that has come into contact with this compound should be considered contaminated waste and disposed of accordingly.
Spill Management Workflow
In the event of a spill, a structured and immediate response is necessary to contain the material and mitigate exposure. The following diagram outlines the logical workflow for handling a chemical spill.
Caption: Logical workflow for handling a chemical spill.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. lobachemie.com [lobachemie.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. beaufort.tricare.mil [beaufort.tricare.mil]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
